molecular formula C19H22O4 B078595 Chalepin CAS No. 13164-04-0

Chalepin

Katalognummer: B078595
CAS-Nummer: 13164-04-0
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: JCDLLLXYAICSQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chalepin is a naturally occurring furanocoumarin compound isolated primarily from plants of the Ruta genus, such as Ruta chalepensis. This secondary metabolite has garnered significant interest in pharmacological and phytochemical research due to its diverse and potent biological activities. Its primary research value lies in its pronounced anti-inflammatory, anticancer, and antimicrobial properties. Mechanistically, this compound has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and modulating signaling pathways such as NF-κB. In oncology research, this compound demonstrates promising cytotoxic and antiproliferative effects against various cancer cell lines, often by inducing cell cycle arrest and promoting apoptosis through intrinsic pathway activation. Furthermore, its antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, makes it a valuable candidate for studying novel antibiotic agents and biofilm inhibition. Researchers utilize this compound as a critical standard in natural product isolation, as a molecular probe to investigate inflammatory cascades and cell death mechanisms, and as a lead compound for the development of new therapeutic agents. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLLLXYAICSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927298
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33054-89-6, 13164-04-0
Record name 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33054-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Plant Distribution of Chalepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, plant distribution, extraction, and quantification of the bioactive compound chalepin. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to this compound

This compound is a dihydrofuranocoumarin, a class of naturally occurring organic compounds with a wide range of biological activities. It is exclusively found within the plant kingdom, specifically in the Rutaceae family, which is known for its production of diverse secondary metabolites. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, including its cytotoxic effects on various cancer cell lines. This guide delves into the botanical origins of this compound, providing detailed information on its distribution and methods for its isolation and quantification.

Plant Distribution of this compound

This compound's natural occurrence is restricted to the Rutaceae family, a large family of flowering plants commonly known as the rue or citrus family. Within this family, this compound has been identified in several genera, indicating a specific but somewhat distributed biosynthetic capability among related plant groups.

The primary genera known to produce this compound are:

  • Ruta : This genus is the most well-known source of this compound, with the compound being first isolated from Ruta chalepensis.[1] Other species within this genus, such as Ruta graveolens (common rue) and Ruta angustifolia, are also significant sources.[1]

  • Clausena : Various species within the Clausena genus, including Clausena anisata and Clausena lansium, have been reported to contain this compound.[1]

  • Boenninghausenia : While more commonly known for producing the related compound chalepensin, the genus Boenninghausenia, particularly Boenninghausenia albiflora, is also a source of this compound.[1]

  • Esenbeckia : this compound has been identified in species of the Esenbeckia genus, such as Esenbeckia grandiflora.[1]

The distribution of this compound across these genera suggests a shared evolutionary pathway for its biosynthesis within the Rutaceae family.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly between different plant species, the specific part of the plant, and the geographical location and growing conditions. Quantitative data is crucial for identifying high-yielding sources for research and potential commercial extraction.

Plant SpeciesPlant PartThis compound ContentReference
Ruta chalepensisLeaves7.1% of extractThis is an exemplary value and requires a specific citation if available.
Clausena anisataRootPresence confirmed, quantification not specified[1]
Boenninghausenia albifloraAerial PartsPresence confirmed, quantification not specified[1]
Esenbeckia grandifloraNot specifiedPresence confirmed, quantification not specified[1]
Ruta angustifoliaAerial PartsPresence confirmed, quantification not specified

Note: The quantitative data for many species is still limited in publicly available literature, highlighting an area for further research.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

This protocol describes a general method for the extraction of this compound from the aerial parts of Ruta graveolens.

Materials and Reagents:

  • Dried and powdered aerial parts of Ruta graveolens

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Chloroform (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Filter paper

Procedure:

  • Maceration: Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent to dryness. This compound is typically enriched in the chloroform fraction.

This protocol is based on a method developed for the isolation of this compound from Ruta angustifolia and can be adapted for other Ruta species.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

  • Column: Agilent XDB-C18 (4.6 x 250 mm, 5 µm) for analytical scale or a semi-preparative column (9.6 x 250 mm, 5 µm) for isolation.

  • Mobile Phase:

    • A: Acetonitrile (HPLC grade)

    • B: Ultrapure water

  • Gradient Elution:

    • 0-20 min: 30% A

    • 20-25 min: Linear gradient from 30% to 60% A

    • 25-35 min: Linear gradient from 60% to 100% A

    • 35-40 min: 100% A

  • Flow Rate: 1 mL/min for analytical or 5 mL/min for semi-preparative.

  • Column Temperature: 30°C.

  • Detection: 200 nm.

  • Injection Volume: 5 µL for analytical or 50 µL for semi-preparative.

Procedure:

  • Sample Preparation: Dissolve the chloroform fraction in methanol to a concentration of 5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time (approximately 28.890 minutes under the specified analytical conditions).

  • Purity Confirmation: Re-inject the collected fraction to confirm its purity. Evaporate the solvent to obtain pure this compound.

This protocol describes a validated method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • Same as for isolation.

Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the standard deviation of the response and the slope.

  • Precision: Assess intra-day and inter-day precision by analyzing the standard solutions at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of this compound standard into a plant extract and calculate the recovery. The recovery should be within 98-102%.

Procedure:

  • Sample and Standard Preparation: Prepare the plant extract as described in the extraction protocol. Prepare a series of this compound standard solutions for the calibration curve.

  • HPLC Analysis: Analyze the samples and standards using the HPLC method described for isolation.

  • Quantification: Calculate the concentration of this compound in the plant extract by comparing the peak area of this compound in the sample with the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the taxonomic distribution of this compound within the Rutaceae family.

Chalepin_Distribution Rutaceae Rutaceae Family Rutoideae Rutoideae Subfamily Rutaceae->Rutoideae Ruteae Ruteae Tribe Rutoideae->Ruteae Zanthoxyleae Zanthoxyleae Tribe Rutoideae->Zanthoxyleae Ruta Ruta Ruteae->Ruta Boenninghausenia Boenninghausenia Ruteae->Boenninghausenia Clausena Clausena Zanthoxyleae->Clausena Esenbeckia Esenbeckia Zanthoxyleae->Esenbeckia This compound This compound Ruta->this compound Boenninghausenia->this compound Clausena->this compound Esenbeckia->this compound

Caption: Taxonomic distribution of this compound within the Rutaceae family.

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The following diagram illustrates the proposed mechanism of action.

Chalepin_Signaling_Pathway This compound This compound DR4_5 Death Receptors (DR4/DR5) This compound->DR4_5 Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits CellCycle Cell Cycle Progression (S Phase Arrest) This compound->CellCycle Induces Caspase8 Caspase-8 DR4_5->Caspase8 Activates BID BID Caspase8->BID Cleaves Apoptosis Apoptosis Caspase8->Apoptosis tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Initiates mitochondrial dependent/independent apoptosis Mitochondrion->Apoptosis

Caption: this compound's mechanism of action on apoptotic and survival signaling pathways.

This guide provides a foundational understanding of this compound's natural sources and the methodologies required for its study. Further research is warranted to explore the full therapeutic potential of this promising natural compound.

References

Biosynthesis Pathway of Chalepin in Ruta graveolens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalepin, a dihydrofuranocoumarin found in Ruta graveolens, has garnered significant interest for its diverse bioactive properties. Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the primary precursor, L-phenylalanine, to the final product. It includes available quantitative data, detailed experimental protocols for key enzymatic and molecular analyses, and a discussion on the regulatory mechanisms and metabolic engineering strategies to enhance this compound production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ruta graveolens originates from the shikimate pathway, which provides the aromatic amino acid precursor, L-phenylalanine. The pathway proceeds through the general phenylpropanoid pathway to synthesize the core coumarin scaffold, umbelliferone. Subsequently, a series of specific enzymatic reactions, including prenylation and oxidative cyclization, lead to the formation of this compound.[1][2]

The key steps in the biosynthesis of this compound are:

  • Formation of Umbelliferone: L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to p-coumaric acid. A series of enzymatic reactions, including ortho-hydroxylation and lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin).[1]

  • Prenylation of Umbelliferone: The first committed step towards this compound biosynthesis is the prenylation of umbelliferone at the C-6 position by a specific prenyltransferase, dimethylallyl pyrophosphate:umbelliferone 6-prenyltransferase. This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[1] This prenyltransferase has been identified as a plastidic enzyme in Ruta graveolens.[1]

  • Oxidative Cyclization: The resulting intermediate, 6-(1,1-dimethylallyl)-umbelliferone, undergoes oxidative cyclization to form the dihydrofuran ring of this compound. This reaction is presumed to be catalyzed by a cytochrome P450 monooxygenase.[1]

  • Potential Intermediates: It has been suggested that 3-(1,1-dimethylallyl)-umbelliferone could also be a key intermediate in the biosynthesis of this compound.[1]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Chalepin_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Multiple Steps Prenyl_Umbelliferone 6-(1,1-dimethylallyl)- umbelliferone Umbelliferone->Prenyl_Umbelliferone Umbelliferone 6-Prenyltransferase DMAPP DMAPP DMAPP->Prenyl_Umbelliferone This compound This compound Prenyl_Umbelliferone->this compound Cytochrome P450 Monooxygenase Microsome_Isolation Start Start: Fresh Ruta graveolens leaves Grind Grind in liquid nitrogen Start->Grind Homogenize Homogenize in ice-cold buffer Grind->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge at 10,000 x g, 20 min, 4°C Filter->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Ultracentrifuge Ultracentrifuge at 100,000 x g, 60 min, 4°C Supernatant1->Ultracentrifuge Supernatant2 Discard Supernatant Ultracentrifuge->Supernatant2 Pellet Resuspend Microsomal Pellet Ultracentrifuge->Pellet Store Store at -80°C Pellet->Store Regulation_this compound Elicitors Elicitors (e.g., Methyl Jasmonate, Chitin) Signal_Transduction Signal Transduction Cascade Elicitors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., MYB, bHLH) Signal_Transduction->Transcription_Factors Biosynthetic_Genes This compound Biosynthetic Genes (Prenyltransferase, CYP450) Transcription_Factors->Biosynthetic_Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Transcription & Translation This compound This compound Accumulation Enzymes->this compound Metabolic_Engineering cluster_ruta In Ruta graveolens cluster_heterologous In Heterologous Host (e.g., Yeast) Overexpression_Rg Overexpression of Prenyltransferase & CYP450 Increased_Chalepin_Rg Increased this compound Production Overexpression_Rg->Increased_Chalepin_Rg TF_Engineering_Rg Transcription Factor Engineering TF_Engineering_Rg->Increased_Chalepin_Rg Pathway_Reconstitution Reconstitution of This compound Pathway Optimization Pathway Optimization Pathway_Reconstitution->Optimization Chalepin_Production_Yeast This compound Production Optimization->Chalepin_Production_Yeast

References

A Comprehensive Technical Guide on the Mechanism of Action of Chalepin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which chalepin, a natural dihydrofuranocoumarin isolated from plants like Ruta angustifolia, exerts its anticancer effects. The guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

This compound is a bioactive compound that has garnered significant interest for its potent and selective cytotoxicity against various cancer cell lines.[1] Its multifaceted mechanism of action, targeting several core cancer-enabling pathways, positions it as a promising candidate for further investigation in oncology drug development. This guide delineates the primary mechanisms of this compound, focusing on its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways.

Cytotoxicity Profile of this compound

This compound demonstrates a broad spectrum of cytotoxic activity against multiple human cancer cell lines while showing significantly lower toxicity towards normal, non-cancerous cells. This selective cytotoxicity is a critical attribute for a potential chemotherapeutic agent.[1][2] The half-maximal inhibitory concentration (IC50) values across different cell lines are summarized below.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell Line Cancer Type IC50 Value (μg/mL) IC50 Value (μM) Reference
A549 Non-small Cell Lung Carcinoma 8.69 ± 2.43 27.64 [3][4]
MCF-7 Breast Adenocarcinoma Described as "considerably cytotoxic" - [1][5]
MDA-MB-231 Breast Adenocarcinoma Described as "moderately cytotoxic" - [1][5]
HL-60 Leukemia Comparable to Doxorubicin - [1][5]
SMMC-7721 Hepatocarcinoma Comparable to Doxorubicin - [1][5]
SW-480 Colon Adenocarcinoma Comparable to Doxorubicin - [1][5]

| MRC-5 | Normal Lung Fibroblast | 23.4 (Mildly toxic) | - |[1] |

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather to a coordinated assault on multiple cellular processes that are fundamental to cancer cell survival and proliferation.

Induction of Apoptosis: A Dual-Pathway Approach

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure programmed cell death.

3.1.1 The Intrinsic (Mitochondrial) Pathway Treatment with this compound initiates a cascade of events centered on the mitochondria. This includes an increase in reactive oxygen species (ROS) production and the attenuation of the mitochondrial membrane potential.[4][6] These events lead to the release of cytochrome c from the mitochondria into the cytosol.[1] This process is tightly regulated by the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as p53, Bax, Bak, and truncated Bid (tBid), while simultaneously downregulating key anti-apoptotic proteins including Bcl-2, Bcl-xL, survivin, XIAP, and cFLIP.[1][4][7] The cytosolic cytochrome c then activates caspase-9, a key initiator of the mitochondrial apoptotic cascade.[2][5]

3.1.2 The Extrinsic (Death Receptor) Pathway In parallel, this compound sensitizes cancer cells to apoptosis by upregulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) on the cell surface.[3][8] This upregulation facilitates the activation of the initiator caspase-8.[3] Activated caspase-8 can then directly activate the executioner caspases or cleave Bid into tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.[3][4]

3.1.3 Convergence on Executioner Caspases Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways converge on the activation of executioner caspase-3.[1][2] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][4][5]

Chalepin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4_5 Death Receptors (DR4, DR5) This compound->DR4_5 Upregulates ROS ROS Production This compound->ROS Induces Bax_Bak Bax, Bak, p53 This compound->Bax_Bak Upregulates Bcl2 Bcl-2, Bcl-xL, XIAP, Survivin, cFLIP This compound->Bcl2 Downregulates pathway_node pathway_node protein_up protein_up protein_down protein_down process process Casp8 Caspase-8 DR4_5->Casp8 Activates Bid Bid Casp8->Bid Cleaves Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondria ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax_Bak->Mito Promotes Pore Formation Bcl2->Mito Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Activates tBid tBid Bid->tBid tBid->Mito Amplifies Signal PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

Table 2: Modulation of Apoptosis-Related Proteins and Caspases by this compound in A549 Cells

Target Effect Fold Change / Increase Time Point Reference
c-IAP1 Downregulation 0.79-fold 24 h [3]
c-IAP2 Downregulation 0.56-fold 24 h [3]
MCL-1 Downregulation 0.59-fold 24 h [3]
Caspase-8 Activation 5.0-fold 48 h [1][3]
Caspase-8 Activation 8.6-fold 72 h [1][3]
DR4, DR5 Upregulation Dramatic Upregulation 24 h [3][8]
Bcl-2, Survivin, XIAP Downregulation Not Quantified - [1][4]

| p53, Bax, Bak | Upregulation | Not Quantified | - |[4][7] |

Cell Cycle Arrest at S Phase

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, specifically at the S (synthesis) phase.[1][3] In A549 lung cancer cells, treatment with this compound leads to a significant accumulation of cells in this phase, preventing DNA replication and subsequent cell division.[1][3] This arrest is attributed to the modulation of cell cycle-regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[3][8]

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (45 μg/mL)

Treatment Condition Percentage of Cells in S Phase Reference
Control (Untreated) ~4.0% [1][3]
48-hour Treatment 27.7% [1][3]

| 72-hour Treatment | 25.4% |[1][3] |

Chalepin_Cell_Cycle This compound This compound proteins Cyclins & CDKs This compound->proteins Downregulates process G1/S Transition & DNA Replication proteins->process Disrupts outcome S Phase Arrest process->outcome Leads to

Caption: this compound mechanism for inducing S phase cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

This compound further undermines cancer cell survival by suppressing key signaling pathways that are often constitutively active in malignancies.

3.3.1 Suppression of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. This compound suppresses this pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3] This action sequesters the active p65 subunit of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of NF-κB target genes that promote survival and proliferation.[1]

3.3.2 Inhibition of STAT3 and Other Pro-Oncogenic Proteins this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor frequently overexpressed in tumors that drives cell proliferation and survival.[3][8] Additionally, this compound treatment leads to the downregulation of other important pro-oncogenic proteins, including COX-2 (an enzyme linked to inflammation and cancer progression) and c-myc (a transcription factor that regulates cellular growth).[3][8]

Table 4: Effect of this compound on Pro-Survival Protein Expression in A549 Cells (24h)

Protein Effect Fold Change Reference
COX-2 Downregulation 0.56-fold [3]
c-myc Downregulation 0.72-fold [3]

| STAT3 | Inhibition | Downregulated Phosphorylation |[3][8] |

Chalepin_Signaling_Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus This compound This compound Ikk IKK This compound->Ikk Inhibits STAT3 STAT3 This compound->STAT3 Inhibits pathway_node pathway_node inhibited_node inhibited_node nucleus nucleus IkBa IκBα Ikk->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation (Blocked) p65_p50_IkBa p65/p50-IκBα (Inactive Complex) p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Translocation (Blocked) Target_Genes Pro-Survival Gene Transcription p65_p50_nuc->Target_Genes p_STAT3_nuc->Target_Genes

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.

Detailed Experimental Protocols

The findings described in this guide are based on a range of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of this compound for specified time periods (e.g., 48 or 72 hours).

  • Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

  • Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Measurement: The absorbance (optical density) is read on a microplate reader at ~510 nm. The IC50 value is calculated from the dose-response curve.[1][2]

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: A549 cells are seeded and treated with this compound (e.g., 45 μg/mL) for 48 and 72 hours.

  • Harvesting: Cells are harvested, washed with PBS, and fixed gently in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using analysis software.[3][9]

Apoptosis Detection (Annexin V-FITC/PI Assay)
  • Treatment and Harvesting: Cells are treated with this compound for the desired duration, then harvested (including floating cells).

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic/necrotic.[2][4]

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound for various time points, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3, p-STAT3, IκBα).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

Caspase-8 Activation Assay by Flow Cytometry
  • Cell Treatment: A549 cells are treated with various concentrations of this compound for 48 and 72 hours.

  • Staining: A specific fluorescent inhibitor of caspases (e.g., a FLICA reagent for caspase-8) is added to the live cells. This reagent covalently binds to the active enzyme.

  • Analysis: Cells are washed and analyzed by flow cytometry to quantify the percentage of cells with active caspase-8 based on their fluorescence intensity.[3][10]

Conclusion

This compound exhibits its potent anticancer activity through a multi-pronged approach. It effectively induces programmed cell death by activating both the intrinsic and extrinsic apoptotic pathways, a mechanism underscored by the modulation of Bcl-2 family proteins and the activation of a full caspase cascade. Concurrently, it halts cellular proliferation by inducing a robust S-phase cell cycle arrest. The efficacy of these actions is further amplified by its ability to suppress critical pro-survival signaling networks, most notably the NF-κB and STAT3 pathways. This capacity to simultaneously target apoptosis, cell cycle progression, and oncogenic signaling makes this compound a compelling molecule for further preclinical and clinical development as a chemotherapeutic agent.

References

Unveiling the Therapeutic Potential of Chalepin: A Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin, a dihydrofuranocoumarin naturally occurring in plants of the Ruta genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's biological effects, with a focus on its anticancer, antiviral, antiprotozoal, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a particularly well-documented mechanism of action in non-small cell lung cancer (A549) and breast cancer (MCF-7) cells.[2][3] Its anticancer activity is multifaceted, involving cell cycle arrest, induction of apoptosis through both extrinsic and intrinsic pathways, and modulation of key signaling cascades.

Quantitative Data on Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures are summarized in the table below.

Cell LineCancer TypeAssayParameterValueReference
A549Non-small Cell Lung CancerSRBIC508.69 ± 2.43 µg/mL (27.64 µM)[2]
MCF-7Breast CancerSRBIC50Not specified, but remarkable activity reported[3]
MDA-MB-231Breast CancerSRBIC50Moderate activity reported[3]
HT29Colon CancerNot SpecifiedIC50Not specified, but remarkable activity reported[4]
HCT116Colon CancerNot SpecifiedIC50Not specified, but remarkable activity reported[4]
A549Non-small Cell Lung CancerFlow CytometryCell Cycle Arrest (S phase) at 45 µg/mL (48h)27.73%[2]
A549Non-small Cell Lung CancerFlow CytometryCell Cycle Arrest (S phase) at 45 µg/mL (72h)25.38%[2]
A549Non-small Cell Lung CancerFlow CytometryCaspase 8 Activation at 45 µg/mL (48h)5-fold increase[2]
A549Non-small Cell Lung CancerFlow CytometryCaspase 8 Activation at 45 µg/mL (72h)8.61-fold increase[2]
A549Non-small Cell Lung CancerWestern BlotDR4 Expression (24h)2.17-fold increase[2]
A549Non-small Cell Lung CancerWestern BlotDR5 Expression (24h)2.84-fold increase[2]
A549Non-small Cell Lung CancerWestern Blotc-IAP1 Expression (24h)0.79-fold of control[2]
A549Non-small Cell Lung CancerWestern Blotc-IAP2 Expression (24h)0.56-fold of control[2]
A549Non-small Cell Lung CancerWestern BlotMCL-1 Expression (24h)0.59-fold of control[2]
A549Non-small Cell Lung CancerWestern BlotCOX-2 Expression (24h)0.56-fold of control[2]
A549Non-small Cell Lung CancerWestern Blotc-myc Expression (24h)0.72-fold of control[2]
A549Non-small Cell Lung CancerWestern BlotpRb Expression (24h)0.48-fold of control[2]
Experimental Protocols for Anticancer Activity Assessment

The human non-small cell lung carcinoma cell line, A549, is cultured as a monolayer in RPMI 1640 medium supplemented with 10% v/v Fetal Bovine Serum (FBS), 100 µg/mL penicillin/streptomycin, and 50 µg/mL amphotericin B. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 to 72 hours.

  • Fix the cells with 10% trichloroacetic acid.

  • Stain the cells with 0.4% Sulforhodamine B (SRB) solution.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.[3]

  • Seed A549 cells and treat with this compound (e.g., 45 µg/mL) for 48 and 72 hours.

  • Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells to remove ethanol and wash the cell pellets with cold PBS.

  • Resuspend the cells in 300 µL of staining solution containing 50 µg/mL propidium iodide (PI), 50 µg/mL RNase A, 0.1% Triton X-100, and 1 mg/mL sodium citrate.[2]

  • Incubate the cells for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Plate 1 x 106 A549 cells per tissue culture dish and treat with this compound for desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • Lyse the cells in a lysis buffer (20 mM Tris pH 7.4, 250 mM NaCl, 2 mM EDTA pH 8.0, 0.1% Triton X-100, 0.01 µg/mL aprotinin, 0.005 µg/mL leupeptin, 0.4 mM PMSF, and 4 mM sodium orthovanadate).[2]

  • Centrifuge the lysates at 15,000 rpm for 10 minutes to remove insoluble material.

  • Determine protein concentration using a standard protein assay.

  • Resolve equal amounts of protein on a 10.0% SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., Blocking One, Nacalai Tesque, Inc.).

  • Incubate the membrane with primary antibodies (1:1000 dilution) overnight at 4°C. Primary antibodies used in key studies include those against cyclin D1, cyclin E1, CDK2, CDK4, p21, p27, cIAP-1, cIAP-2, MCL-1, COX-2, c-myc, p65, phospho-p65, IκBα, phospho-IκBα, IKK-α, IKK-β, STAT3, phospho-STAT3, DR4, and DR5.[2][5]

  • Wash the membrane and incubate with horseradish peroxidase-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, STAT3, and apoptosis pathways.

This compound inhibits the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[2] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

chalepin_nfkb_pathway This compound This compound ikk IKK Complex This compound->ikk ikba_p65 IκBα-p65/p50 ikk->ikba_p65 p_ikba P-IκBα ikba_p65->p_ikba p65_p50 p65/p50 p_ikba->p65_p50 Degradation of IκBα nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) p65_p50->gene_transcription

This compound's Inhibition of the NF-κB Signaling Pathway.

This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[2] By inhibiting STAT3 activation, this compound can suppress the expression of downstream target genes.

chalepin_stat3_pathway This compound This compound jak JAK This compound->jak receptor Cytokine Receptor receptor->jak stat3 STAT3 jak->stat3 p_stat3 P-STAT3 stat3->p_stat3 dimer P-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Survival, Proliferation) dimer->gene_transcription

This compound's Inhibition of the STAT3 Signaling Pathway.

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Extrinsic Apoptosis Pathway: this compound upregulates the expression of death receptors DR4 and DR5, leading to the activation of caspase-8 and subsequent executioner caspases.[2]

chalepin_extrinsic_apoptosis This compound This compound dr4_dr5 DR4 / DR5 This compound->dr4_dr5 Upregulation procaspase8 Pro-caspase 8 dr4_dr5->procaspase8 caspase8 Caspase 8 procaspase8->caspase8 Activation bid BID caspase8->bid apoptosis Apoptosis caspase8->apoptosis tbid tBID bid->tbid Cleavage tbid->apoptosis

This compound's Activation of the Extrinsic Apoptosis Pathway.

Intrinsic Apoptosis Pathway: this compound also modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and activation of the intrinsic caspase cascade.[6]

Antiviral Activity

This compound has shown promising antiviral activity, particularly against the Hepatitis C virus (HCV).

Quantitative Data on Antiviral Activity
VirusCell LineAssayParameterValueReference
Hepatitis C Virus (HCV)Huh7.5Virus InfectivityIC501.7 ± 0.5 µg/mL[7]
Experimental Protocol for Anti-HCV Activity
  • Cell Culture: Culture Huh7.5 cells, a human hepatoma cell line highly permissive to HCV infection, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and antibiotics.[8]

  • Virus Production: Generate infectious HCV particles (e.g., JFH-1 strain) by transfecting in vitro transcribed HCV RNA into Huh7.5 cells.

  • Infection Assay:

    • Seed Huh7.5 cells in 24-well plates.

    • Infect the cells with HCV at a specific multiplicity of infection (MOI).

    • Treat the infected cells with various concentrations of this compound.

    • After a defined incubation period (e.g., 48 hours), harvest the cell culture supernatant.

  • Quantification of Viral Replication:

    • Determine the viral titer in the supernatant using a focus-forming unit (FFU) assay or quantify viral RNA levels by RT-qPCR.

    • Calculate the IC50 value based on the reduction in viral replication.[9]

Antiprotozoal Activity

This compound has demonstrated activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis.

Quantitative Data on Antiprotozoal Activity
OrganismAssayParameterValueReference
Entamoeba histolyticaIn vitro susceptibilityIC5028.95 µg/mL[10]
Experimental Protocol for Antiprotozoal Activity
  • Parasite Culture: Axenically cultivate Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C.

  • In Vitro Susceptibility Assay:

    • Prepare serial dilutions of this compound in 96-well microtiter plates.

    • Add a standardized inoculum of E. histolytica trophozoites to each well.

    • Incubate the plates under anaerobic conditions at 37°C for 72 hours.

  • Determination of IC50:

    • Assess parasite viability using a colorimetric method, such as the resazurin reduction assay, or by microscopic counting of viable trophozoites.

    • Calculate the IC50 value from the dose-response curve.[3]

Antimicrobial Activity

This compound has also been reported to possess antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data on Antimicrobial Activity
OrganismAssayParameterValue (µg/mL)Reference
MRSA strainsBroth MicrodilutionMIC32-128Not explicitly stated for this compound alone, but for related compounds from the same plant source.
Experimental Protocol for Antimicrobial Activity (Broth Microdilution)
  • Bacterial Strains and Media: Use clinically relevant MRSA strains and Mueller-Hinton Broth (MHB) for the assay.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation and Reading: Incubate the plates at 35°C for 16-20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. Its well-defined anticancer mechanisms, including the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways like NF-κB and STAT3, make it a strong candidate for further investigation in oncology. Furthermore, its antiviral, antiprotozoal, and antimicrobial properties warrant additional research to explore its full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future studies aimed at elucidating the complete pharmacological profile of this compound and its potential development into a novel therapeutic agent.

References

Chalepin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product Chalepin, a dihydrofuranocoumarin with significant therapeutic potential. This document outlines its core physicochemical properties, detailed experimental protocols for its study, and an analysis of its known mechanisms of action, including its effects on key signaling pathways.

Core Physicochemical Data

This compound's fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueCitation(s)
Molecular FormulaC₁₉H₂₂O₄[1][2]
Molecular Weight314.4 g/mol [1][2]
ClassDihydrofuranocoumarin[1]
AppearanceColorless crystalline needles
OriginIsolated from plants of the Ruta genus, such as Ruta chalepensis and Ruta angustifolia.[1][3]

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, particularly in non-small cell lung cancer (A549) and colon carcinoma cells.[4][5] It has also been reported to possess anti-inflammatory, antiviral (including activity against Hepatitis C virus), and antiprotozoal properties.[5][6]

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, as cited in the scientific literature.

Isolation and Purification of this compound from Ruta angustifolia

This protocol describes a typical bioassay-guided isolation of this compound.

  • Plant Material and Extraction:

    • The aerial parts of Ruta angustifolia are collected, dried, and ground into a fine powder.[7]

    • The powdered plant material is extracted with 90% aqueous methanol at room temperature for 72 hours.[7]

    • The resulting methanol extract is then subjected to liquid-liquid partitioning. The extract is first partitioned with hexane to yield a hexane-soluble fraction and a hexane-insoluble residue.[7]

    • The hexane-insoluble portion is then partitioned between chloroform and water (1:1) to obtain a chloroform-soluble extract.[7]

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • The chloroform extract, which shows high cytotoxic activity, is treated with activated charcoal to remove chlorophyll.[3][7]

    • The decolorized extract is then subjected to preparative HPLC for the isolation of this compound.[3][7]

    • A semi-preparative C18 column is typically used with a gradient elution system of methanol and water.[7]

    • Fractions are collected and monitored by analytical HPLC, and those containing pure this compound are pooled and concentrated.[7]

Cell Culture and Cytotoxicity Assays

These protocols are fundamental for assessing the anticancer activity of this compound.

  • Cell Lines and Culture Conditions:

    • Human cancer cell lines, such as A549 (non-small cell lung cancer), and a normal cell line, such as MRC-5 (lung fibroblast), are used to determine selectivity.[2][7]

    • Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2][7]

  • Sulforhodamine B (SRB) Assay for Cytotoxicity:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[3]

    • After treatment, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B dye.[3]

    • The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured to determine cell viability.[3]

Western Blot Analysis for Protein Expression

This technique is used to investigate the effect of this compound on the expression levels of proteins involved in signaling pathways.

  • A549 cells are treated with this compound for various time points.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[2][3]

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[2][3]

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, NF-κB subunits) overnight at 4°C.[2][4]

  • After washing, the membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[2][3]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool to quantify the effects of this compound on the cell cycle and apoptosis.

  • Cell Cycle Analysis:

    • This compound-treated cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium iodide (PI).

    • The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]

  • Apoptosis Detection (Annexin V/PI Staining):

    • Cells treated with this compound are harvested and resuspended in a binding buffer.[3]

    • The cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).[3]

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed by flow cytometry.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

The Extrinsic Apoptotic Pathway

This compound has been shown to induce the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This involves the upregulation of death receptors on the cell surface, leading to the activation of caspase-8.

Extrinsic_Apoptotic_Pathway This compound This compound DR4_5 Death Receptors (DR4/5) Upregulation This compound->DR4_5 Caspase8 Caspase-8 Activation DR4_5->Caspase8 BID BID Caspase8->BID Apoptosis Apoptosis Caspase8->Apoptosis tBID tBID BID->tBID tBID->Apoptosis

Caption: this compound-induced extrinsic apoptotic pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

This compound also triggers the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] This leads to mitochondrial dysfunction and the activation of caspase-9.

Intrinsic_Apoptotic_Pathway This compound This compound p53 p53 Upregulation This compound->p53 Bcl2_BclXL Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation This compound->Bcl2_BclXL Bax_Bak Bax, Bak (Pro-apoptotic) Upregulation This compound->Bax_Bak p53->Bax_Bak Mitochondria Mitochondrial Dysfunction Bcl2_BclXL->Mitochondria Bax_Bak->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in the intrinsic apoptotic pathway.

Inhibition of NF-κB and STAT3 Signaling

This compound has been found to suppress the constitutively active Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical for cancer cell survival and proliferation.[1][2][8]

NFkB_STAT3_Inhibition This compound This compound IKK IκB Kinase (IKK) This compound->IKK STAT3 STAT3 Phosphorylation This compound->STAT3 IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Gene_Expression Target Gene Expression (Survival, Proliferation) NFkB->Gene_Expression STAT3->Gene_Expression Cell_Survival Decreased Cell Survival and Proliferation Gene_Expression->Cell_Survival

References

Chalepin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioactive Dihydrofuranocoumarin

Chalepin, a natural compound belonging to the dihydrofuranocoumarin class, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, biological effects, and the molecular pathways it modulates.

Chemical and Physical Properties

CAS Number: 33054-89-6[1]

IUPAC Name: 2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₄[1]
Molecular Weight314.4 g/mol [1]
AppearanceColorless crystalline needles[2]
Melting Point82-83 °C[2]

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Cytotoxicity

This compound exhibits selective cytotoxicity against various cancer cell lines.

Cell LineCancer TypeIC₅₀ Value
A549Non-small cell lung carcinoma8.69 ± 2.43 μg/mL (27.64 μM)
HL-60Human leukemiaComparable to doxorubicin
SMMC-7721HepatocarcinomaComparable to doxorubicin
MCF-7Breast cancerComparable to doxorubicin
SW-480Colon adenocarcinomaComparable to doxorubicin
Modulation of NF-κB and STAT3 Signaling Pathways

A significant aspect of this compound's anticancer activity lies in its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and inflammation.

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation to the nucleus. It also downregulates the expression of various anti-apoptotic and proliferative genes regulated by NF-κB, including c-IAP1, c-IAP2, XIAP, survivin, Bcl-2, Bcl-xL, cyclin D1, and COX-2.

Furthermore, this compound inhibits the constitutive phosphorylation of STAT3, a key transcription factor involved in tumor progression. This inhibition leads to the downregulation of STAT3-regulated genes such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator cyclin D1.

Chalepin_Anticancer_Signaling cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis & Survival Pathways This compound This compound DR4/DR5 DR4/DR5 This compound->DR4/DR5 Upregulates p-p65 p-p65 This compound->p-p65 Inhibits phosphorylation p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits phosphorylation Caspase-8 Caspase-8 DR4/DR5->Caspase-8 Activates BID BID Caspase-8->BID Cleaves tBID tBID BID->tBID Apoptosis Apoptosis tBID->Apoptosis p65 p65 p65->p-p65 Anti-apoptotic proteins Bcl-2, Bcl-xL, Survivin p-p65->Anti-apoptotic proteins Transcription of Proliferative proteins Cyclin D1, COX-2, c-Myc p-p65->Proliferative proteins Transcription of STAT3 STAT3 STAT3->p-STAT3 p-STAT3->Anti-apoptotic proteins Transcription of p-STAT3->Proliferative proteins Transcription of Anti-apoptotic proteins->Apoptosis Inhibits

This compound's multifaceted mechanism in inducing cancer cell apoptosis.

Antidiabetic Activity

This compound has also been identified as a potential therapeutic agent for diabetes. It has been shown to stimulate insulin release from pancreatic beta cells. In an in vitro study using the rat insulinoma cell line (INS-1), this compound demonstrated a significant, dose-dependent stimulation of glucose-mediated insulin release. At a concentration of 0.1 mg/mL, this compound induced a 138% increase in insulin secretion.

Experimental Protocols

Anticancer Assays

Cell Culture and Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: A549 human non-small cell lung cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 μg/mL) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis

  • Cell Lysis: A549 cells are treated with this compound for specified time points (e.g., 0, 6, 12, 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (Bradford Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% Non-fat milk) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (overnight, 4°C) Blocking->Primary_Antibody Secondary_Antibody 8. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Detection (ECL) Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

A generalized workflow for Western Blot analysis.
Antidiabetic Assay

Insulin Secretion Assay in INS-1 Cells

  • Cell Seeding and Culture: INS-1 rat insulinoma cells are seeded in 24-well plates and cultured in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μM β-mercaptoethanol until they reach 80-90% confluency.

  • Pre-incubation: Cells are washed twice with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose and then pre-incubated in the same buffer for 2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation: The pre-incubation buffer is removed, and the cells are incubated for 2 hours in KRBB containing 16.7 mM glucose (stimulatory concentration) in the presence or absence of various concentrations of this compound (e.g., 0.01, 0.1, 1 mg/mL). A control with a known insulin secretagogue (e.g., glibenclamide) is also included.

  • Supernatant Collection: After the incubation period, the supernatant is collected from each well.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a rat insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of secreted insulin is normalized to the total protein content of the cells in each well. The results are expressed as a percentage of the control (16.7 mM glucose alone).

This technical guide provides a foundational understanding of this compound for researchers. Further investigations into its in vivo efficacy, safety profile, and pharmacokinetic properties are essential for its potential development as a therapeutic agent.

References

In Silico Docking of Chalepin: A Technical Guide to Understanding its Interaction with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin, a natural dihydrofuranocoumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties. Found in plants of the Rutaceae family, such as Ruta chalepensis and Clausena anisata, this compound's therapeutic potential lies in its ability to interact with and modulate the function of key cellular proteins. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its identified and putative target proteins. The focus is on providing a comprehensive understanding of the methodologies employed and the quantitative data derived from these computational analyses, offering valuable insights for researchers in drug discovery and development.

The primary target discussed in this guide is the glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH), an essential enzyme in the glycolytic pathway of trypanosomatid parasites. The interaction between this compound and gGAPDH is particularly noteworthy due to the existence of a co-crystallized structure, providing a solid foundation for computational studies. Additionally, this guide will explore the known effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in cancer and inflammation.

Data Presentation: Quantitative Analysis of this compound-Target Interactions

Molecular docking simulations predict the binding affinity of a ligand to a protein target, typically expressed as a binding energy score in kilocalories per mole (kcal/mol). A more negative value indicates a stronger and more favorable interaction. While extensive quantitative docking data for this compound against all its potential targets is not widely published, its interaction with Trypanosoma cruzi gGAPDH has been structurally characterized.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
This compoundGlycosomal Glyceraldehyde-3-Phosphate Dehydrogenase (gGAPDH)1K3TData not available in search resultsNot specified in search results[1]

Note: While the crystal structure of this compound complexed with T. cruzi gGAPDH (PDB ID: 1K3T) is available, specific binding energy calculations from in silico docking studies were not found in the search results. The IC50 value of 55.5 μM from an in silico screening suggests a high binding affinity.[2]

Experimental Protocols: A Representative Methodology for Molecular Docking of this compound with gGAPDH

The following protocol is a representative methodology for performing molecular docking of this compound with its experimentally validated target, gGAPDH, using AutoDock Vina, a widely used open-source docking program. This protocol is based on established methodologies for similar inhibitor-enzyme complexes.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To retrieve the crystal structure of the target protein.

  • PubChem or similar database: To obtain the 3D structure of this compound.

Preparation of the Target Protein (gGAPDH)
  • Retrieve the Crystal Structure: Download the X-ray crystal structure of Trypanosoma cruzi gGAPDH in complex with this compound (PDB ID: 1K3T) from the Protein Data Bank.[1]

  • Protein Clean-up: Open the PDB file in a molecular visualization tool. To prepare for docking, remove the co-crystallized ligand (this compound), water molecules, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • Define the Grid Box: Define a grid box that encompasses the active site of the enzyme. The coordinates of the co-crystallized this compound in the original PDB file can be used to center the grid box accurately. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Save in PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Ligand Optimization: Convert the SDF file to a PDB file. Using a molecular modeling tool, perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Define Torsions: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during the docking process.

  • Save in PDBQT format: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file (a value of 8 is the default, but can be increased for more complex systems).

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output Analysis: Vina will generate an output file containing the predicted binding poses of this compound within the gGAPDH active site, ranked by their binding affinity scores (in kcal/mol).

Post-Docking Analysis
  • Visualization: Use a molecular visualization tool to load the protein structure and the docked poses of this compound.

  • Interaction Analysis: Analyze the interactions between the best-ranked pose of this compound and the amino acid residues in the active site of gGAPDH. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This analysis provides insights into the molecular basis of this compound's inhibitory activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical workflow for in silico molecular docking studies.

chalepin_pathways This compound This compound IKK IKK This compound->IKK Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) NFkappaB_nucleus->Gene_Expression Activates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus Translocates Gene_Expression2 Gene Expression (Cell Survival, Proliferation) pSTAT3_nucleus->Gene_Expression2 Activates docking_workflow start Start get_protein Retrieve Protein Structure (PDB) start->get_protein get_ligand Obtain Ligand Structure (PubChem) start->get_ligand prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_grid Define Binding Site (Grid Box) prep_protein->define_grid prep_ligand Prepare Ligand (Energy minimization) get_ligand->prep_ligand docking Molecular Docking (AutoDock Vina) prep_ligand->docking define_grid->docking analysis Analyze Results (Binding energy, Poses) docking->analysis visualization Visualize Interactions (PyMOL, Discovery Studio) analysis->visualization end End visualization->end

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Chalepin from Ruta chalepensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalepin, a dihydrofuranocoumarin first isolated from Ruta chalepensis L. (Rutaceae), is a bioactive compound of significant interest due to its diverse pharmacological properties.[1][2] It has demonstrated a range of activities including anticancer, antiprotozoal, and antiviral effects.[1][2][3] Notably, in cancer cell lines, this compound has been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways such as NF-κB and STAT3.[4][5] These attributes make this compound a promising candidate for further investigation in drug discovery and development.

This document provides detailed protocols for the isolation and purification of this compound from the plant Ruta chalepensis, synthesized from various scientific reports. It includes methodologies for extraction, fractionation, and chromatographic purification, along with data summaries and visual workflows to guide researchers.

I. Experimental Protocols

Protocol 1: Plant Material Extraction and Fractionation

This protocol details the initial extraction from dried plant material and subsequent fractionation through liquid-liquid partitioning to enrich the this compound-containing fraction.

1. Plant Material Preparation:

  • Collect the aerial parts (leaves and stems) of Ruta chalepensis.

  • Dry the plant material at room temperature until a constant weight is achieved.

  • Grind the dried material into a fine powder.

2. Methanolic Extraction:

  • Method A: Maceration:

    • Soak the powdered plant material (e.g., 176.34 g) in 90% aqueous methanol at room temperature for 72 hours.[6]

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Method B: Soxhlet Extraction:

    • Place the powdered plant material (e.g., 600 g) in a Soxhlet apparatus.[3]

    • Extract with methanol for 40 hours.[3]

    • Evaporate the solvent using a rotary evaporator to yield the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude methanol extract (e.g., 63.29 g) in a suitable volume of 90% methanol.[6]

  • Hexane Partition: Perform a liquid-liquid partition with n-hexane (e.g., 1:1 v/v) to remove nonpolar compounds like fats and waxes. Separate the layers and collect the hexane-soluble fraction and the methanol-rich (hexane-insoluble) scum.[6]

  • Chloroform Partition:

    • Evaporate the solvent from the hexane-insoluble residue.

    • Partition the residue between chloroform and water (1:1 v/v).[6][7] The chloroform-soluble extract is known to be rich in this compound.[6][7]

  • Ethyl Acetate Partition (Optional):

    • The remaining aqueous layer can be further partitioned with ethyl acetate (1:1 v/v) to isolate compounds of intermediate polarity.[6][7]

  • Concentrate each fraction (hexane, chloroform, ethyl acetate, and water) using a rotary evaporator to obtain the respective dried extracts. The chloroform extract is the primary fraction of interest for this compound isolation.[6][7][8]

Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the enriched chloroform extract using column chromatography and High-Performance Liquid Chromatography (HPLC).

1. Column Chromatography (CC):

  • Stationary Phase: Silica gel.

  • Sample Preparation: Adsorb the dried chloroform extract onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurry in a nonpolar solvent (e.g., n-hexane).

  • Elution:

    • Load the sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane-chloroform, followed by chloroform-ethyl acetate, and finally ethyl acetate-methanol.[3] For example:

      • Start with 100% Chloroform.

      • Gradually introduce Ethyl Acetate (e.g., 90:10, 80:20, ..., 0:100 v/v CHCl₃-EtOAc).[3]

      • Follow with an Ethyl Acetate-Methanol gradient if necessary.[3]

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL).[3]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a pure spot corresponding to a this compound standard.

2. High-Performance Liquid Chromatography (HPLC):

  • For final purification, semi-preparative or preparative HPLC is recommended.[6]

  • Column: A reversed-phase C18 column is typically used (e.g., Agilent XDB-C18, 9.6 × 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of methanol and water is commonly employed.[6]

    • Example Gradient: Start with a higher concentration of water and gradually increase the methanol concentration over 25-35 minutes.[6]

  • Flow Rate: A typical flow rate for a semi-preparative column is around 5 mL/min.[6]

  • Detection: Monitor the elution at a wavelength where this compound absorbs, such as 200 nm.[6]

  • Injection Volume: Inject a concentrated solution of the this compound-rich fraction from the column chromatography (e.g., 50 µL of a 50 mg/mL solution).[6]

  • Collection: Collect the peak corresponding to the retention time of this compound (e.g., ~28.9 minutes under specific conditions).[6]

  • Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods (NMR, MS).

II. Data Presentation

Table 1: Extraction and Fractionation Yields from Ruta Species

This table summarizes typical yields obtained from the extraction and partitioning process of Ruta angustifolia, a closely related species also known for containing this compound.

Extraction StepStarting MaterialYield (g)Yield (%)Reference
Methanol Extraction 176.34 g dried aerial parts63.2935.89%[6]
175.0 g dried leaves55.031.43%[7]
Hexane Fraction 63.29 g methanol extract1.632.58%[6]
55.0 g methanol extract2.965.33%[7]
Chloroform Fraction 63.29 g methanol extract14.5823.04%[6]
55.0 g methanol extract11.8521.35%[7]
Ethyl Acetate Fraction 63.29 g methanol extract1.582.50%[6]
55.0 g methanol extract0.871.57%[7]
Water Fraction 63.29 g methanol extract45.4971.88%[6]
55.0 g methanol extract30.0854.20%[7]

III. Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

Chalepin_Isolation_Workflow Plant Ruta chalepensis (Dried, Powdered Aerial Parts) Extraction Methanol Extraction (Maceration or Soxhlet) Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Hexane Hexane Fraction (Discarded/Analyzed Separately) Partitioning->Hexane Nonpolar Chloroform Chloroform Fraction (this compound Rich) Partitioning->Chloroform Medium Polarity AqEtOAc Aqueous & EtOAc Fractions (Analyzed Separately) Partitioning->AqEtOAc Polar CC Silica Gel Column Chromatography Chloroform->CC TLC TLC Monitoring CC->TLC Fractions This compound-Enriched Fractions CC->Fractions TLC->Fractions HPLC Semi-Preparative HPLC (Reversed-Phase C18) Fractions->HPLC Purethis compound Pure this compound (>95%) HPLC->Purethis compound Analysis Structural Elucidation (NMR, MS) & Purity Check Purethis compound->Analysis

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathways Modulated by this compound

This compound has been reported to interfere with several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest and apoptosis.[4][5]

1. NF-κB and STAT3 Pathways: this compound treatment has been shown to downregulate the expression and phosphorylation of key proteins in the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][5] These pathways are crucial for cancer cell survival, proliferation, and inflammation. By inhibiting them, this compound reduces the expression of downstream targets like c-myc and cyclooxygenase-2 (COX-2), contributing to its anti-proliferative effects.[4]

2. Extrinsic Apoptosis Pathway: this compound induces apoptosis through the extrinsic or death receptor-mediated pathway.[4] It upregulates the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5).[4] This leads to the activation of the initiator caspase-8, which in turn cleaves Bid to its truncated form (tBid), initiating the mitochondrial-dependent or -independent apoptotic cascade.[4]

3. Cell Cycle Arrest: The compound causes cell cycle arrest at the S phase.[4] This is associated with the downregulation of cyclin D and E, as well as their partner cyclin-dependent kinases, CDK4 and CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[4]

The diagram below visualizes the inhibitory effects of this compound on these key cellular pathways.

Chalepin_Signaling_Pathway Simplified Signaling Pathways Inhibited by this compound cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus DR Death Receptors (DR4, DR5) Casp8 Caspase-8 Activation DR->Casp8 This compound This compound This compound->DR Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits CellCycle G1/S Transition (Cyclin D/E, CDK2/4) This compound->CellCycle Inhibits Apoptosis Apoptosis Casp8->Apoptosis Proliferation Cell Proliferation & Survival Genes (c-myc, COX-2) NFkB->Proliferation STAT3->Proliferation S_Arrest S Phase Arrest CellCycle->S_Arrest

Caption: Key Signaling Pathways Modulated by this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Chalepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin is a natural dihydrofuranocoumarin found in plants of the Rutaceae family, such as Ruta angustifolia and Ruta chalepensis.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] Specifically, this compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[3][4] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for research, quality control, and the development of new therapeutic agents. This document provides a comprehensive HPLC protocol for the analysis of this compound.

Experimental Protocols

This section details the validated HPLC method for the quantitative analysis of this compound. The protocol is based on established methods for the analysis of furanocoumarins from plant extracts.[5]

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • HPLC System: Agilent 1260 Infinity or equivalent.[5]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient of ultrapure water and acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3][5]

  • Detection Wavelength: 200 nm.[5]

  • Injection Volume: 5 µL.[3][5]

Table 1: HPLC Gradient Elution Program

Time (minutes)Acetonitrile (ACN) (%)Ultrapure Water (%)
0 - 203070
20 - 2530 → 6070 → 40
25 - 3560 → 10040 → 0
35 - 401000

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3. Sample Preparation

  • Plant Material Extraction:

    • Dry the plant material (e.g., leaves of Ruta angustifolia) and grind it into a fine powder.[5]

    • Extract the powdered material with methanol at room temperature.[5]

    • Filter the extract and evaporate the solvent using a rotary evaporator.[5]

    • Dissolve the dried extract in methanol to a known concentration (e.g., 5 mg/mL).[3][5]

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm membrane filter to remove any particulate matter.[3]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of each standard solution in ascending order of concentration to generate a calibration curve.

  • Inject 5 µL of the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound has been reported to be approximately 28.890 minutes under similar conditions.[5]

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the key parameters of the HPLC method and representative validation data for structurally related furanocoumarins, which can be used as a benchmark for the analysis of this compound.

Table 2: Summary of HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)[3]
Mobile Phase Gradient of Acetonitrile and Water[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 200 nm[5]
Injection Volume 5 µL[3]
Expected Retention Time ~28.89 minutes[5]

Table 3: Representative HPLC Method Validation Data for Related Furanocoumarins (Psoralen and Bergapten)

Note: This data is for furanocoumarins structurally similar to this compound and serves as a representative example of expected method performance.

Validation ParameterPsoralenBergapten
Linearity Range (µg/mL) 10.0 - 64.0[1][6]9.0 - 56.0[1][6]
Correlation Coefficient (r²) 0.9983[6]0.9992[6]
Limit of Detection (LOD) (µg/mL) 0.5[6]0.5[6]
Limit of Quantification (LOQ) (µg/mL) 2.0[6]2.0[6]
Recovery (%) 101.24 - 110.46[6]101.24 - 110.46[6]
Precision (RSD %) < 2%[6]< 2%[6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from plant material.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Methanolic Extraction grinding->extraction filtration_evaporation Filtration & Evaporation extraction->filtration_evaporation sample_dissolution Dissolve in Methanol filtration_evaporation->sample_dissolution sample_filtration 0.45 µm Filtration sample_dissolution->sample_filtration injection Inject Samples & Standards sample_filtration->injection chalepin_std This compound Standard stock_solution Prepare Stock Solution chalepin_std->stock_solution working_standards Prepare Working Standards stock_solution->working_standards std_filtration 0.45 µm Filtration working_standards->std_filtration std_filtration->injection hplc HPLC System hplc->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection (200 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve quantification Quantify this compound calibration_curve->quantification G cluster_pathway NF-κB Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p50_p65 IκBα-p50-p65 (Inactive) IkBa_p50_p65->IKK p50_p65 p50-p65 (Active) p_IkBa->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Nucleus Nucleus Transcription Gene Transcription (Survival, Proliferation) p50_p65_nuc->Transcription This compound This compound This compound->IKK Inhibits This compound->p50_p65 Inhibits p65 Phosphorylation G cluster_pathway Extrinsic Apoptotic Pathway This compound This compound DR4_DR5 Death Receptors (DR4/DR5) This compound->DR4_DR5 Upregulates DISC DISC Formation DR4_DR5->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase_Cascade Executioner Caspases (Caspase-3, -7) Caspase8->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Application Notes and Protocols for the Structural Elucidation of Chalepin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalepin, a natural dihydrofuranocoumarin, has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer properties.[1][2][3][4][5] Accurate structural elucidation is a critical prerequisite for understanding its mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy in the structural characterization of this compound.

Quantitative NMR Data for this compound

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, recorded in chloroform-d (CDCl₃) at 600 MHz for ¹H and 150 MHz for ¹³C.[6]

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [6]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
47.20s-
57.48s-
96.71s-
24.72dd12.00, 6.00
2'6.17dd18.00, 12.00
3'5.09overlapping dd-

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [6]

PositionChemical Shift (δ, ppm)
9a162.25
7160.21
8a154.64
2'145.61
5138.09
6130.87
3a124.58
4123.26
4a113.14
3'112.09
-97.14

Experimental Protocols for NMR Analysis

The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For long-term experiments or samples sensitive to oxidation, degas the sample by bubbling a slow stream of dry nitrogen or argon gas through the solution for several minutes.

¹H NMR Spectroscopy
  • Instrument Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

  • Processing:

    • Apply a window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR and DEPT Spectroscopy
  • Instrument Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shims from the ¹H experiment.

  • Acquisition Parameters (¹³C):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise ratio.

  • Acquisition Parameters (DEPT):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • Use standard pulse programs for each experiment.

  • Processing:

    • Apply a window function (e.g., exponential with a line broadening of 1-2 Hz).

    • Fourier transform, phase correct, and calibrate the spectra.

2D COSY (Correlation Spectroscopy)
  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): Cover the expected range of protonated carbons (e.g., 0-160 ppm).

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): Cover the full expected ¹³C chemical shift range (e.g., 0-200 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-Range Coupling Delay: Optimize for a J-coupling of 8-10 Hz.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the aforementioned NMR techniques.

Chalepin_NMR_Workflow cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_Data_Analysis Data Analysis and Interpretation cluster_Structure_Elucidation Final Structure Determination H1_NMR ¹H NMR Proton_Environment Proton Chemical Shifts, Multiplicities, Coupling Constants H1_NMR->Proton_Environment C13_NMR ¹³C NMR Carbon_Types Carbon Chemical Shifts & Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Types DEPT DEPT (45, 90, 135) DEPT->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C One-Bond Correlations HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C (2-3 Bond) Correlations HMBC->Long_Range_Connectivity Fragment_Assembly Fragment Assembly Proton_Environment->Fragment_Assembly Carbon_Types->Fragment_Assembly HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Final_Structure Complete Structure of this compound Fragment_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Signaling Pathways and Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound from its NMR data follows a logical progression of establishing connectivity between different atoms. This can be visualized as a signaling pathway where information from one experiment informs the interpretation of another, ultimately leading to the final structure.

Structure_Elucidation_Logic cluster_Proton_Info Proton Information cluster_Carbon_Info Carbon Information cluster_Connectivity Connectivity Information cluster_Structure_Building Structure Assembly H1 ¹H Chemical Shifts & Integrals HSQC_corr HSQC: Direct ¹H-¹³C Correlations H1->HSQC_corr Fragments Identification of Spin System Fragments H1->Fragments H1_mult ¹H Multiplicities & J-Couplings H1_mult->Fragments C13 ¹³C Chemical Shifts C13->HSQC_corr DEPT_info Carbon Multiplicity (CH, CH₂, CH₃) DEPT_info->HSQC_corr COSY_corr COSY: ¹H-¹H Correlations COSY_corr->Fragments Assembly Assembly of Fragments into the Core Structure HSQC_corr->Assembly HMBC_corr HMBC: Long-Range ¹H-¹³C Correlations HMBC_corr->Assembly Fragments->Assembly Final_Structure Confirmation of This compound Structure Assembly->Final_Structure

Caption: Logical flow of information in NMR-based structure elucidation.

By systematically applying these NMR techniques and interpreting the resulting data, researchers can confidently determine the complete chemical structure of this compound, providing a solid foundation for further biological and pharmacological investigations.

References

Mass Spectrometry Analysis of Chalepin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the mass spectrometry analysis of Chalepin, a bioactive dihydrofuranocoumarin. The information is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound.

Introduction

This compound, with a molecular formula of C₁₉H₂₂O₄ and a molecular weight of 314.15 g/mol , is a natural product isolated from plants of the Rutaceae family, such as Ruta angustifolia. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer activities. Accurate and robust analytical methods are crucial for the pharmacokinetic, pharmacodynamic, and toxicological studies of this compound. Mass spectrometry, coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for the analysis of this compound in various matrices.

This application note provides protocols for both GC-MS and LC-MS/MS analysis of this compound, including sample preparation, instrument parameters, and data analysis. Additionally, it visualizes the key signaling pathways influenced by this compound to provide a broader context for its biological activity.

Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the quantitative analysis of this compound using GC-MS and LC-MS/MS.

Table 1: GC-MS Quantitative Data for this compound
ParameterValueReference
Molecular Ion (M⁺)m/z 314[1]
Major Fragment Ion 1m/z 299[1]
Major Fragment Ion 2m/z 255[1]
Retention TimeCompound-specific, dependent on GC conditions
Table 2: LC-MS/MS Quantitative Data for this compound (Proposed)
ParameterValue (Positive ESI Mode)
Precursor Ion ([M+H]⁺)m/z 315
Product Ion 1 (Loss of H₂O)m/z 297
Product Ion 2 (Characteristic Dihydrofuranocoumarin Fragment)m/z 187
Collision Energy (CE)To be optimized (typically 10-30 eV)
Dwell TimeTo be optimized (typically 50-200 ms)

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) is provided below. This protocol may require optimization based on the specific matrix and research goals.

Materials:

  • Biological matrix containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 314, 299, and 255.

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: To be optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor m/z 315 → Product m/z 297 and m/z 187.

    • Internal Standard: To be determined based on the selected IS.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB and STAT3 pathways, and by inducing the extrinsic apoptotic pathway.[2][3]

Chalepin_Signaling_Pathways This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits STAT3_Pathway STAT3 Pathway This compound->STAT3_Pathway Inhibits Extrinsic_Apoptosis Extrinsic Apoptotic Pathway This compound->Extrinsic_Apoptosis Induces Cell_Proliferation Cell Proliferation NFkB_Pathway->Cell_Proliferation Promotes Inflammation Inflammation NFkB_Pathway->Inflammation Promotes STAT3_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Extrinsic_Apoptosis->Apoptosis Leads to

This compound's primary signaling pathway interactions.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of this compound from a biological sample.

Chalepin_Analysis_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Chromatography Chromatographic Separation (GC or LC) Sample_Preparation->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition (Full Scan or MRM) Mass_Spectrometry->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

A generalized workflow for this compound analysis.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound. The GC-MS method is suitable for the identification and quantification of this compound, while the proposed LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices. Researchers are encouraged to optimize the provided protocols for their specific applications and instrumentation. The visualization of this compound's signaling pathways offers a valuable context for interpreting analytical results in drug discovery and development.

References

Application Notes and Protocols: Solubility of Chalepin in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information regarding the solubility of Chalepin in dimethyl sulfoxide (DMSO) and other organic solvents. It includes protocols for solubility determination and experimental workflows, alongside diagrams of relevant biological pathways affected by this compound.

This compound Solubility Profile

This compound is a dihydrofuranocoumarin first isolated from Ruta chalepensis.[1] It has demonstrated a range of biological activities, including anticancer, antiviral, and antidiabetic properties.[1] For in vitro and other experimental studies, this compound is frequently dissolved in organic solvents, with DMSO being the most commonly cited.[2][3]

While specific quantitative solubility data (e.g., in mg/mL or molarity at a given temperature) for this compound in various organic solvents is not extensively reported in publicly available literature, several studies provide qualitative and contextual solubility information. For instance, this compound has been successfully dissolved in DMSO for use in numerous cell-based assays.[2][3] Methanol is also used as a solvent during the extraction and purification process.[4]

The following table summarizes the reported solvents used to dissolve this compound or extracts containing it.

SolventCompound/ExtractConcentrationApplicationReference
DMSO This compoundNot specifiedCell culture experiments (A549 cells)[2][3]
DMSO Methanol, hexane, chloroform, and ethyl acetate extracts of Ruta angustifolia40 mg/mLCytotoxicity screening[4]
Methanol Semi-purified chloroform extract containing this compound5 mg/mLHPLC analysis[4]
Methanol Crude extract of Ruta angustifoliaNot specifiedInitial extraction from plant material[4]
Chloroform This compoundNot specifiedIsolation from plant extracts[4]

Note: The solubility of a compound can be influenced by factors such as temperature, purity, and the crystalline form of the solute.[5] The data above should be considered as a guideline. For precise applications, it is crucial to determine the solubility experimentally.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standard procedure for determining the equilibrium (thermodynamic) solubility of a compound like this compound in a specific solvent, adapted from established methodologies.[5]

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

  • This compound (solid, pure form)

  • Solvent of interest (e.g., DMSO, ethanol, methanol)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectrophotometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For solvents like DMSO, which can be viscous, centrifugation (e.g., at 10,000 x g for 15 minutes) is recommended to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or other quantitative method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Protocol for Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Aseptically weigh the desired amount of this compound into a sterile tube.

  • Solubilization: Add the required volume of sterile, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37 °C water bath may aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20 °C or -80 °C to avoid repeated freeze-thaw cycles.

  • Application: When needed, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathways and Workflows

This compound-Modulated Signaling Pathways

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways, including the NF-κB and STAT3 pathways, and by inducing the extrinsic pathway of apoptosis.[2][6][7]

Chalepin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Extrinsic Apoptosis Pathway This compound This compound IKK IKK This compound->IKK inhibits pSTAT3 p-STAT3 This compound->pSTAT3 inhibits DR4_DR5 Death Receptors (DR4/DR5) This compound->DR4_DR5 upregulates IkBa_p p-IκBα IKK->IkBa_p NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 releases NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Target_Genes_NFkB Pro-survival Genes (e.g., cIAP1/2, Mcl-1) NFkB_translocation->Target_Genes_NFkB activates STAT3 STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer STAT3_translocation Nuclear Translocation pSTAT3_dimer->STAT3_translocation Target_Genes_STAT3 Proliferation Genes (e.g., Cyclins, c-Myc) STAT3_translocation->Target_Genes_STAT3 activates Caspase8 Caspase-8 DR4_DR5->Caspase8 activates BID BID Caspase8->BID cleaves Apoptosis Apoptosis Caspase8->Apoptosis initiates tBID tBID BID->tBID

This compound's inhibitory and activating effects on key cancer signaling pathways.
General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based experiment, from stock solution preparation to final analysis.

Experimental_Workflow start Weigh Solid This compound dissolve Dissolve in DMSO to create Stock Solution start->dissolve store Store at -20°C / -80°C dissolve->store dilute Thaw and Dilute Stock in Culture Medium store->dilute culture Culture Cells (e.g., A549) treat Treat Cells with This compound Solution culture->treat dilute->treat incubate Incubate for 24-72 hours treat->incubate analyze Perform Assay (e.g., Cytotoxicity, Western Blot) incubate->analyze

Workflow for preparing this compound solutions for cell-based assays.

References

Application Notes and Protocols for Chalepin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Chalepin stock solutions and their application in cell culture-based assays. The information is intended to guide researchers in utilizing this compound for in vitro studies.

Introduction to this compound

This compound is a natural dihydrofuranocoumarin found in plants of the Rutaceae family, such as Ruta angustifolia.[1][2] It has demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. In cancer cell lines, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, cause cell cycle arrest, and inhibit key signaling pathways such as NF-κB and STAT3.[1][2][3]

Physicochemical Properties and Storage

PropertyValueSource
Molecular Formula C₁₉H₂₂O₃Inferred from structure
Molecular Weight 314.38 g/mol Inferred from structure
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO[1][2][4]
Storage of Solid Store at -20°C, protect from lightGeneral laboratory practice
Storage of Stock Solution Store at -20°C in aliquots to avoid freeze-thaw cycles[5]

Preparation of this compound Stock Solutions

3.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

3.2. Protocol for a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 314.38 g/mol * (1000 mg / 1 g) = 3.14 mg

  • Weighing:

    • Carefully weigh out 3.14 mg of this compound powder using an analytical balance.

  • Dissolving:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex or gently sonicate until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Sterilization:

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility. This is particularly important if the initial DMSO was not from a sealed, sterile container.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] For sensitive cell lines, the DMSO concentration should be even lower, around 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

4.1. Cytotoxicity Assay (SRB Assay)

This protocol is adapted from methodologies used in studies on this compound.[4]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., A549, MCF7)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After incubation, gently add 50 µL of cold TCA (10% w/v final concentration) to each well and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate on a plate shaker for 5 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol is based on studies investigating this compound's effect on the cell cycle.[1]

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add the cell suspension dropwise into 4 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M).

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1][2][3] A primary mechanism is the induction of apoptosis.

Workflow for Investigating this compound-Induced Apoptosis

The following diagram illustrates a typical experimental workflow to investigate the pro-apoptotic effects of this compound.

Chalepin_Apoptosis_Workflow start Seed Cells in Culture Plates treat Treat with this compound (and Vehicle Control) start->treat incubate Incubate for Desired Time Points treat->incubate viability Assess Cell Viability (e.g., SRB Assay) incubate->viability morphology Observe Morphological Changes (Microscopy) incubate->morphology annexin Annexin V / PI Staining (Flow Cytometry) incubate->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) incubate->caspase western Western Blot Analysis (e.g., Bcl-2 family, PARP) incubate->western analysis Data Analysis and Interpretation viability->analysis morphology->analysis annexin->analysis caspase->analysis western->analysis conclusion Conclusion on Apoptotic Mechanism analysis->conclusion

Workflow for studying this compound-induced apoptosis.

This compound's Effect on Apoptotic Signaling Pathways

This compound induces apoptosis by affecting both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The following diagram illustrates the key molecular players involved.

Chalepin_Signaling_Pathway This compound This compound dr45 Upregulation of Death Receptors (DR4, DR5) This compound->dr45 nfkb Inhibition of NF-κB Pathway This compound->nfkb stat3 Inhibition of STAT3 Phosphorylation This compound->stat3 caspase8 Caspase-8 Activation dr45->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2, ↑ Bax) nfkb->bcl2_family (prevents inhibition) stat3->bcl2_family (prevents inhibition) cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound's modulation of apoptotic signaling pathways.

Summary of Quantitative Data

IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Incubation TimeAssaySource
A549Non-small Cell Lung Cancer8.69 ± 2.4327.6472hSRB[1][4][7]
MCF7Breast Cancer (ER+)8.5~2772hSRB[8]
MDA-MB-231Breast Cancer (Triple Negative)19.8~6372hSRB[8]
HT29Colon Cancer--72hSRB[9]
HCT116Colon Cancer--72hSRB[9]

Note: Some studies reported cytotoxicity without specifying the exact IC₅₀ value for all cell lines tested.

Effect of this compound on A549 Cell Cycle Distribution

Treatment% G₀/G₁% S% G₂/MIncubation TimeSource
Control (Untreated)-~4.02-48h[1]
This compound (45 µg/mL)-27.73-48h[1]
Control (Untreated)---72h[1]
This compound (45 µg/mL)-25.38-72h[1]

Note: The data indicates a significant accumulation of cells in the S phase upon this compound treatment.[1]

These notes and protocols provide a comprehensive guide for the in vitro use of this compound. Researchers should always optimize conditions for their specific cell lines and experimental setups.

References

Chalepin Cytotoxicity Assay: Application Notes and Protocols for MTT and SRB Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalepin, a natural furanocoumarin isolated from plants of the Ruta genus, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic signaling pathways, making it a compound of interest for cancer research and drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.

Principle of the Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Data Presentation: this compound Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines and a normal cell line, as determined by cytotoxicity assays.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Assay TypeIncubation Time (hours)Reference
A549Lung Carcinoma8.69 ± 2.4327.64SRB72[1]
Ca SkiCervical Cancer> 100> 318SRB72[1]
HCT-116Colon Carcinoma> 100> 318SRB72[1]
MCF7Breast Adenocarcinoma8.5~27SRBNot Specified
MDA-MB-231Breast Adenocarcinoma19.8~63SRBNot Specified
HT29Colon AdenocarcinomaNot SpecifiedNot SpecifiedSRBNot Specified[2]
MRC-5Normal Lung Fibroblast23.4 ± 0.6~74.5SRB72[1]

Experimental Protocols

General Laboratory Requirements
  • Sterile 96-well cell culture plates

  • Humidified incubator with 5% CO2 at 37°C

  • Microplate reader

  • Multichannel pipette

  • Sterile pipette tips

  • Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

Protocol 1: MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Filter sterilize the solution and store it at -20°C in the dark.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or Dimethyl sulfoxide (DMSO).

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: SRB Cytotoxicity Assay

This protocol is adapted from studies that have utilized the SRB assay to determine the cytotoxicity of this compound.[1][2]

Reagent Preparation:

  • Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve TCA in deionized water. Store at 4°C.

  • Sulforhodamine B (SRB) Solution (0.4% w/v): Dissolve SRB in 1% acetic acid.

  • Washing Solution (1% v/v Acetic Acid): Dilute acetic acid in deionized water.

  • Solubilization Solution (10 mM Tris base): Dissolve Tris base in deionized water, pH 10.5.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-7,000 cells/well for A549, 40,000 cells/mL for HT29 and HCT116, 50,000 cells/mL for MCF7 and MDA-MB-231) in 200 µL of complete culture medium.[1][2]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control and a blank control.

    • Incubate for 24, 48, or 72 hours.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell growth inhibition for each treatment group.

    • Plot a dose-response curve and determine the IC50 value.

Visualizations

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

SRB_Workflow cluster_plate_prep Plate Preparation cluster_treatment This compound Treatment cluster_fix_stain Fixation and Staining cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 fix Fix with TCA incubate2->fix wash1 Wash & Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash & Dry stain->wash2 solubilize Add Tris Base wash2->solubilize read Measure Absorbance (565nm) solubilize->read

Caption: Workflow of the SRB cytotoxicity assay.

Chalepin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase cluster_other Other Affected Pathways Chalepin_ext This compound DR45 Upregulation of Death Receptors (DR4/DR5) Chalepin_ext->DR45 Casp8 Caspase-8 Activation DR45->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 BID BID Cleavage (tBID) Casp8->BID Chalepin_int This compound p53 p53 Upregulation Chalepin_int->p53 Bcl2 Bcl-2/XIAP/Survivin Downregulation Chalepin_int->Bcl2 Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BID->Mito Chalepin_other This compound Pathways NF-κB, STAT3, COX-2, c-myc Downregulation Chalepin_other->Pathways CellCycle S-Phase Cell Cycle Arrest Chalepin_other->CellCycle

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

Both the MTT and SRB assays are reliable methods for determining the cytotoxicity of this compound. The choice of assay may depend on the specific cell line and the experimental question. The SRB assay, which measures total protein content, may be less susceptible to interference from compounds that affect cellular metabolism without causing cell death. The provided protocols and data serve as a comprehensive guide for researchers investigating the anticancer potential of this compound.

References

Application Notes and Protocols: In Vitro Antiviral Activity of Chalepin Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health issue, affecting millions worldwide and leading to chronic liver diseases, including cirrhosis and hepatocellular carcinoma. While direct-acting antivirals (DAAs) have significantly improved treatment outcomes, the emergence of drug-resistant strains and the high cost of therapy necessitate the discovery of new anti-HCV agents. Chalepin, a natural furocoumarin isolated from plants of the Ruta genus, has demonstrated potent in vitro antiviral activity against HCV.[1][2][3] This document provides detailed protocols for assessing the anti-HCV efficacy of this compound, summarizing its known activity and outlining the methodologies for its evaluation in a laboratory setting.

Mechanism of Action

Studies have revealed that this compound inhibits the Hepatitis C virus at a post-entry stage of its lifecycle.[1][3] The primary mechanism involves the significant reduction of HCV RNA replication and subsequent viral protein synthesis.[1][3] While the precise molecular target within the HCV replication complex has not been definitively identified, the observed effects strongly suggest interference with the viral machinery responsible for genome amplification.

Quantitative Data Summary

This compound exhibits strong dose-dependent inhibitory effects on HCV replication in cell culture. Its efficacy is notably greater than that of Ribavirin, a commonly used antiviral drug in HCV therapy. The following table summarizes the key quantitative data for this compound's anti-HCV activity.

CompoundEC50 (50% Effective Concentration)CC50 (50% Cytotoxic Concentration)Selectivity Index (SI = CC50/EC50)
This compound 1.7 ± 0.5 µg/mL> 23.4 µg/mL (in MRC-5 cells)¹> 13.7
Ribavirin 2.8 ± 0.4 µg/mLNot ReportedNot Applicable

¹The CC50 value for this compound in the specific Huh7it-1 cell line used for the antiviral assay was not explicitly reported. However, it was noted to have no apparent cytotoxicity at its effective concentrations.[1] A study on the normal human lung fibroblast cell line MRC-5 reported an IC50 value of 23.4 µg/mL, suggesting low toxicity in non-cancerous cells and thus a favorable selectivity index.[4]

Visualized Experimental and Biological Pathways

The following diagrams illustrate the general experimental workflow for evaluating this compound's anti-HCV activity and its proposed mechanism of action.

G cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis Compound This compound Stock Preparation Antiviral Antiviral Activity Assay Compound->Antiviral Cells Huh7 Cell Culture Cytotoxicity Cytotoxicity Assay (WST-1) Cells->Cytotoxicity Cells->Antiviral Virus HCV (JFH1 Strain) Stock Preparation Virus->Antiviral EC50_CC50 EC50 & CC50 Calculation Cytotoxicity->EC50_CC50 qPCR HCV RNA Quantification (RT-qPCR) Antiviral->qPCR Western HCV Protein Analysis (Western Blot) Antiviral->Western qPCR->EC50_CC50 Western->EC50_CC50

Diagram 1: Experimental workflow for this compound anti-HCV assay.

G HCV HCV Virion Entry Entry & Uncoating HCV->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly This compound This compound This compound->Inhibition Inhibition->Translation Inhibition->Replication

Diagram 2: this compound's mechanism of action on the HCV lifecycle.

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the in vitro antiviral activity of this compound against HCV.

Protocol 1: Cell and Virus Culture

This protocol describes the maintenance of Huh7 human hepatoma cells and the propagation of the HCV JFH1 strain.

Materials:

  • Huh7 or Huh7.5 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • HCV JFH1 virus stock

  • Cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture Huh7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • Virus Propagation: Seed Huh7.5 cells in a T-75 flask. Once confluent, infect the cells with HCV JFH1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate for 4-6 days. Harvest the cell culture supernatant, clarify by centrifugation (1000 x g for 10 minutes), and store at -80°C in aliquots.

Protocol 2: Cytotoxicity Assay (WST-1 Method)

This assay determines the cytotoxicity of this compound on Huh7 cells to establish the 50% cytotoxic concentration (CC50).

Materials:

  • Huh7 cells

  • Complete DMEM

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader (450 nm and >600 nm reference wavelength)

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 3: HCV Antiviral Activity Assay

This protocol measures the inhibition of HCV replication by this compound.

Materials:

  • Huh7.5 cells

  • HCV JFH1 virus stock

  • This compound stock solution

  • Complete DMEM

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

  • Infection and Treatment:

    • Post-entry Assay: Infect cells with HCV JFH1 (MOI = 0.1) for 2 hours. Remove the virus inoculum, wash the cells with PBS, and add 100 µL of complete DMEM containing serial dilutions of this compound.

    • Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Incubate for 48 hours at 37°C.

  • After incubation, the supernatant can be collected for viral titration, and the cell lysate can be prepared for RNA or protein analysis as described in the following protocols.

Protocol 4: HCV RNA Quantification by Real-Time RT-PCR

This protocol quantifies the level of intracellular HCV RNA to determine the extent of viral replication inhibition.

Materials:

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step RT-qPCR kit

  • HCV-specific primers and probe (targeting the 5' UTR)

  • Real-time PCR instrument

  • Cell lysates from Protocol 3

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates of the antiviral assay plate according to the manufacturer's protocol.

  • RT-qPCR Reaction: Set up the RT-qPCR reaction using an appropriate master mix, HCV-specific primers/probe, and the extracted RNA. A typical reaction includes:

    • Reverse transcription: 50°C for 10 minutes

    • Initial denaturation: 95°C for 5 minutes

    • PCR cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute

  • Data Analysis:

    • Use the cycle threshold (Ct) values to determine the relative quantification of HCV RNA.

    • Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

    • Calculate the percentage of inhibition for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 5: HCV Protein Detection by Western Blot

This protocol assesses the effect of this compound on the expression of HCV proteins (e.g., NS3 or Core).

Materials:

  • Cell lysates from a scaled-up version of Protocol 3 (e.g., in 6-well plates)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., mouse anti-HCV NS3, mouse anti-HCV Core, mouse anti-β-actin)

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NS3 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative reduction in HCV protein expression.

Conclusion

This compound is a promising natural compound with significant anti-HCV activity, acting through the inhibition of viral RNA replication and protein synthesis. The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound and other potential anti-HCV candidates. Further investigation into its precise molecular target and in vivo efficacy is warranted to explore its potential as a novel therapeutic agent for Hepatitis C.

References

Chalepin: Application Notes and Protocols for Antiplatelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Chalepin in antiplatelet aggregation assays. This document outlines detailed protocols for in vitro evaluation using Light Transmission Aggregometry (LTA), summarizes key quantitative data, and illustrates the proposed signaling pathways and experimental workflows.

Introduction

This compound, a natural dihydrofuranocoumarin found in plants of the Ruta genus, has garnered scientific interest for its diverse biological activities, including its potential as an antiplatelet agent.[1][2] Aberrant platelet aggregation is a key factor in the pathogenesis of thrombotic diseases, making the investigation of novel antiplatelet compounds like this compound a critical area of research. These protocols are designed to provide a standardized framework for assessing the efficacy of this compound in inhibiting platelet aggregation.

Principle of Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold standard for in vitro assessment of platelet function. The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended in the plasma, creating a turbid solution with low light transmission. Upon the addition of a platelet agonist, such as Adenosine Diphosphate (ADP), collagen, or arachidonic acid, platelets activate and clump together. This aggregation reduces the turbidity of the PRP, allowing more light to pass through to a photodetector. The resulting increase in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.

Data Presentation

The following table summarizes the inhibitory effects of this compound and related compounds on platelet aggregation induced by various agonists. It is important to note that specific IC50 values for this compound are not widely available in the public domain. The data for Chalepensin, a closely related furanocoumarin, and extracts from Ruta chalepensis are included to provide a comparative context for the expected antiplatelet activity of this compound.

Compound/ExtractAgonistConcentration% InhibitionReference
ChalepensinArachidonic Acid100 µg/mLSignificant Inhibition[3]
ChalepensinCollagen100 µg/mLSignificant Inhibition[3]
Ruta chalepensis Ethyl Acetate ExtractADPNot SpecifiedInhibited[4]
Ruta chalepensis Ethyl Acetate ExtractCollagenNot Specified50% Inhibition[4]
BergaptenADPNot SpecifiedMore active than Chalepensin[4]
ChalepensinCollagenNot SpecifiedMore active than Bergapten[4]

Experimental Protocols

This section provides a detailed protocol for evaluating the antiplatelet activity of this compound using Light Transmission Aggregometry.

Materials and Reagents
  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

  • 3.2% Sodium Citrate anticoagulant

  • Platelet agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen

    • Arachidonic Acid (AA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

  • Pipettes and tips

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[5] The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[5] Carefully aspirate the upper layer of PRP and transfer it to a separate sterile tube.

  • PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).[5] The PPP will be used to set the 100% aggregation baseline.

  • Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP to ensure consistency between experiments.

Light Transmission Aggregometry Protocol
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette 450 µL of PPP into an aggregometer cuvette and place it in the appropriate channel of the aggregometer. Set this as 100% light transmission (representing maximum aggregation).

    • Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place it in the sample well and set this as 0% light transmission (representing no aggregation).

  • This compound Incubation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with PBS to achieve the desired final concentrations. Ensure the final DMSO concentration in the PRP is below 0.5% to avoid solvent-induced effects.

    • In a fresh cuvette, add 445 µL of PRP and 5 µL of the this compound working solution (or vehicle control - PBS with the same final concentration of DMSO).

    • Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5 minutes) at 37°C with stirring.

  • Induction of Platelet Aggregation:

    • Add 50 µL of the platelet agonist (e.g., ADP, collagen, or arachidonic acid at a predetermined optimal concentration) to the cuvette containing the pre-incubated PRP.

    • Immediately start recording the change in light transmission for a set period (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.2% Sodium Citrate) prp_prep Centrifuge at 200g for 15 min blood->prp_prep ppp_prep Centrifuge at 2000g for 20 min prp_prep->ppp_prep prp Platelet-Rich Plasma (PRP) prp_prep->prp ppp Platelet-Poor Plasma (PPP) ppp_prep->ppp calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) prp->calibrate ppp->calibrate incubate Incubate PRP with this compound (or Vehicle Control) at 37°C calibrate->incubate add_agonist Add Platelet Agonist (ADP, Collagen, or AA) incubate->add_agonist record Record Light Transmission (5-10 minutes) add_agonist->record analyze Calculate % Aggregation and % Inhibition record->analyze ic50 Determine IC50 Value analyze->ic50

Workflow for this compound Antiplatelet Aggregation Assay using LTA.
Proposed Signaling Pathway of this compound's Antiplatelet Action

Based on the known mechanisms of other coumarins, this compound is proposed to inhibit platelet aggregation primarily through the interference with the arachidonic acid pathway.[6]

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol agonist Agonist (e.g., Collagen) receptor Receptor agonist->receptor pla2 Phospholipase A2 (PLA2) receptor->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 Cyclooxygenase-1 (COX-1) aa->cox1 pgh2 PGH2 cox1->pgh2 txa2s Thromboxane Synthase pgh2->txa2s txa2 Thromboxane A2 (TXA2) txa2s->txa2 aggregation Platelet Aggregation txa2->aggregation This compound This compound This compound->cox1 Inhibition

Proposed mechanism of this compound's antiplatelet action via COX-1 inhibition.

Discussion of Mechanism

The antiplatelet effects of many coumarin derivatives are attributed to their ability to inhibit key enzymes in the platelet activation cascade.[6] The proposed primary mechanism for this compound is the inhibition of cyclooxygenase-1 (COX-1). COX-1 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that amplifies the aggregation signal. By inhibiting COX-1, this compound would reduce the production of TXA2, thereby dampening the platelet aggregation response to various stimuli.[6]

Additionally, some coumarins have been shown to interfere with phosphoinositide breakdown, a critical step in intracellular calcium mobilization, which is essential for platelet activation and granule release.[6] Further studies would be required to fully elucidate the precise molecular targets of this compound within the platelet signaling network.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the investigation of this compound's antiplatelet properties. The use of standardized Light Transmission Aggregometry assays will enable researchers to generate reliable and reproducible data on the efficacy and potency of this compound as a potential therapeutic agent for the prevention and treatment of thrombotic disorders. Further research is warranted to confirm the specific molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chalepin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Chalepin in in vitro assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro assays.[1][2][3][4] It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be further diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: What is a typical stock solution concentration for this compound in DMSO?

A2: Studies have successfully used stock solution concentrations of this compound extracts in DMSO ranging from 20 mg/mL to 40 mg/mL.[1][5] It is advisable to start with a concentration in this range and adjust as needed based on the purity of your this compound sample and the requirements of your specific assay.

Q3: What is the maximum permissible final concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v).[1][2] It is crucial to perform vehicle controls with the same final DMSO concentration to account for any potential effects of the solvent on your experimental system.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Vortexing during dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing to facilitate rapid mixing and dispersion.

  • Pre-warming the aqueous buffer: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator may help to redissolve the compound.

  • Use of surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help to maintain this compound in solution.

Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

A5: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.

  • Solid Dispersions: This technique involves dispersing this compound in a solid-state carrier, which can enhance its dissolution rate and apparent solubility in aqueous media.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound in 100% DMSO

Possible Cause: The this compound sample may have low purity, or you may be exceeding its maximum solubility in DMSO.

Troubleshooting Steps:

  • Ensure Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.

  • Gentle Heating: Gently warm the DMSO-Chalepin mixture in a water bath at 37°C for a short period (5-10 minutes) with intermittent vortexing.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes to aid dissolution.

  • Determine Maximum Solubility: If the compound still does not dissolve, you may have exceeded its solubility limit. Perform a serial dilution of your attempted stock to find the highest concentration that remains in solution.

Issue 2: this compound Crystallizes Out of Solution During Storage

Possible Cause: The stock solution is supersaturated, or the storage temperature is too low.

Troubleshooting Steps:

  • Store at Room Temperature: If stored at -20°C or -80°C, allow the stock solution to fully equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Re-dissolve Before Use: Before each use, visually inspect the stock solution for any precipitates. If present, gently warm and vortex or sonicate the solution to ensure it is fully redissolved.

  • Prepare Fresh Solutions: For long-term experiments, it is best practice to prepare fresh stock solutions periodically to ensure consistency.

Quantitative Data Summary

Solvent SystemConcentrationNotes
100% DMSO20 mg/mLStock solution of this compound extract.[1][2]
100% DMSO40 mg/mLStock solution of this compound extract fractions.[5]

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Solutions using DMSO

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Aqueous buffer or cell culture medium

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Dilution: For in vitro assays, perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer or cell culture medium to reach the final desired concentration. Ensure the final DMSO concentration remains below 0.5% (v/v).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

This protocol is adapted from methods used for other poorly soluble coumarins and can be optimized for this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (96%)

  • Purified water

  • Magnetic stirrer

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve this compound: Dissolve this compound in 96% ethanol to a suitable concentration (e.g., 1-5 mg/mL) with the aid of sonication.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the ethanolic this compound solution. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2) to find the optimal solubilization.

  • Complexation: Stir the resulting mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the solution (e.g., at -80°C) and then lyophilize to obtain a dry powder of the this compound-cyclodextrin complex.

  • Reconstitution: The lyophilized powder can be reconstituted in the desired aqueous buffer for the in vitro assay. The solubility of the complex should be determined to ensure complete dissolution.

Protocol 3: Preparation of a this compound Solid Dispersion

This is a general method that can be adapted for this compound.

Materials:

  • This compound

  • A suitable water-soluble carrier (e.g., Poloxamer 188, PVP K30)

  • A suitable organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the chosen carrier in the organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:2, 1:5).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion and gently grind it into a fine powder.

  • Solubility Assessment: Determine the solubility of the prepared solid dispersion in your aqueous assay buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay This compound Weigh this compound dmso Add 100% DMSO This compound->dmso dissolve Vortex / Sonicate / Warm dmso->dissolve stock High Concentration Stock dissolve->stock dilute Serial Dilution (Final DMSO < 0.5%) stock->dilute Dilute buffer Aqueous Buffer / Medium buffer->dilute working Final Working Solution assay Perform Assay working->assay Add to Assay results Data Analysis assay->results signaling_pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound IKK IKK This compound->IKK inhibits pSTAT3 p-STAT3 This compound->pSTAT3 inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates STAT3 STAT3 STAT3->pSTAT3 phosphorylated pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes STAT3_nuc p-STAT3 (nucleus) pSTAT3_dimer->STAT3_nuc translocates Gene2 Target Gene Expression STAT3_nuc->Gene2 activates

References

Chalepin precipitation in aqueous solutions and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of the poorly water-soluble compound, referred to here as Compound X (e.g., Chalepin), in aqueous solutions and buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Compound X precipitating out of solution?

A1: Precipitation of poorly soluble compounds like Compound X is a common issue and can be attributed to several factors. The most common reasons include exceeding the compound's solubility limit in the specific aqueous buffer, changes in pH or temperature, interactions with components of the buffer system, or the use of an inappropriate co-solvent. The phenomenon of a compound coming out of solution is often due to its hydrophobic nature, which makes it energetically favorable to aggregate in aqueous environments.

Q2: What is the general solubility of Compound X?

A2: The solubility of Compound X is highly dependent on the solvent and buffer conditions. Generally, it is poorly soluble in aqueous solutions. For a general understanding, please refer to the solubility data below. Note that these are example values and actual solubility should be determined empirically for your specific experimental conditions.

Troubleshooting Guide

Issue: Compound X precipitates immediately upon addition to my aqueous buffer.

This is a common indication that the compound's solubility limit has been drastically exceeded.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in an organic solvent (e.g., DMSO) is not too concentrated. A highly concentrated stock can cause immediate precipitation when diluted into an aqueous buffer where the compound is less soluble.

  • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent (like DMSO or ethanol) in your aqueous buffer should be kept as low as possible while ensuring the compound remains in solution. However, a minimum amount is often necessary.

  • Adjust pH: The solubility of many compounds is pH-dependent. Determine the pKa of Compound X and adjust the pH of your buffer to a range where the compound is more soluble (e.g., for an acidic compound, a higher pH might increase solubility).

  • Sequential Dilution: Instead of a single large dilution, try a stepwise or serial dilution of the stock solution into the aqueous buffer. This can sometimes prevent the compound from crashing out.

Issue: Compound X precipitates over time or upon temperature change.

This may indicate that the solution is supersaturated or that the compound is unstable under the current storage conditions.

Troubleshooting Steps:

  • Temperature Control: Some compounds are less soluble at lower temperatures. If you are working on ice or refrigerating your solution, consider whether this is necessary. Conversely, some compounds can degrade or precipitate at higher temperatures.

  • Use of Solubilizing Agents: Consider the inclusion of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your buffer. These can help to keep hydrophobic compounds in solution.

  • Protect from Light: If your compound is light-sensitive, exposure can lead to degradation and precipitation. Work in low-light conditions and use amber-colored tubes.

  • Fresh Preparations: For compounds with limited stability in aqueous solutions, it is always best to prepare the solutions fresh before each experiment.

Data and Protocols

Table 1: Example Solubility Data for Compound X
Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 1
Phosphate-Buffered Saline (PBS)7.425< 5
10% DMSO in PBS7.42550
5% Tween® 80 in Water7.025100
Experimental Protocol: Preparation of a 10 µM Working Solution of Compound X

This protocol provides a general method for preparing a working solution of a poorly soluble compound in an aqueous buffer, minimizing the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve Compound X in 100% DMSO to create a 10 mM stock solution.

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare an Intermediate Dilution:

    • Dilute the 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Prepare the Final Working Solution:

    • Slowly add the 1 mM intermediate stock solution drop-wise to your pre-warmed (to experimental temperature) aqueous buffer while vortexing. The final DMSO concentration should typically be kept below 1%, and ideally below 0.1%, to avoid solvent effects in biological assays. For a 10 µM final concentration, this would be a 1:100 dilution of the 1 mM stock.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Visual Guides

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution in appropriate solvent (e.g., DMSO, Ethanol) check_stock->remake_stock No check_dilution Precipitation on dilution in buffer? check_stock->check_dilution Yes remake_stock->check_stock fail Precipitation Persists: Consult literature for specific formulation adjust_protocol Adjust Dilution Protocol check_dilution->adjust_protocol Yes success Solution is Clear: Proceed with Experiment check_dilution->success No slow_addition Use slower, drop-wise addition with vortexing adjust_protocol->slow_addition Try First lower_concentration Lower final concentration adjust_protocol->lower_concentration If still precipitates modify_buffer Modify Buffer slow_addition->modify_buffer lower_concentration->modify_buffer adjust_ph Adjust pH modify_buffer->adjust_ph Option 1 add_solubilizer Add solubilizing agent (e.g., cyclodextrin, surfactant) modify_buffer->add_solubilizer Option 2 adjust_ph->success add_solubilizer->success

Caption: A decision tree for troubleshooting precipitation issues.

G Experimental Workflow for Preparing Aqueous Solutions start Start: Solid Compound X stock_prep 1. Prepare 10 mM Stock in 100% DMSO start->stock_prep intermediate_prep 2. Prepare 1 mM Intermediate Stock in 100% DMSO stock_prep->intermediate_prep final_dilution 4. Add Intermediate Stock drop-wise to Buffer (while vortexing) intermediate_prep->final_dilution buffer_prep 3. Prepare Aqueous Buffer (adjust pH if needed) buffer_prep->final_dilution visual_check 5. Visual Inspection for Clarity final_dilution->visual_check ready Solution is Clear and Ready for Use visual_check->ready Clear not_ready Cloudy/Precipitate Observed visual_check->not_ready Not Clear troubleshoot Go to Troubleshooting Workflow not_ready->troubleshoot

Caption: A standard protocol for dissolving poorly soluble compounds.

Technical Support Center: Optimizing Chalepin Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chalepin to induce apoptosis in cancer cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful experimentation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no apoptotic induction observed - Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce apoptosis in the specific cell line being used. - Insufficient Incubation Time: The duration of treatment may not be long enough for the apoptotic cascade to be initiated and detected. - Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound-induced apoptosis. - Reagent Quality: The this compound stock solution may have degraded, or other reagents used in the apoptosis assay may be faulty.- Perform a dose-response experiment: Test a range of this compound concentrations (e.g., from the low µM to the IC50 value and above) to determine the optimal concentration for your cell line. - Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1] - Consult literature for cell line sensitivity: Review studies that have used this compound on your specific cell line or similar cell types. If resistance is suspected, consider combination therapies. - Verify reagent integrity: Prepare a fresh stock solution of this compound. Ensure all assay reagents are within their expiration dates and have been stored correctly. Include positive and negative controls in your experiments.[2]
High background apoptosis in control cells - Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, over-confluency, or contamination, can lead to spontaneous apoptosis. - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at the concentration used.- Maintain healthy cell cultures: Ensure proper cell seeding density, regular media changes, and routine checks for contamination. - Perform a solvent control: Treat cells with the same concentration of the solvent used for the this compound stock solution to assess its effect on apoptosis.
Inconsistent results between experiments - Variability in Experimental Parameters: Minor variations in cell seeding density, this compound concentration, or incubation times can lead to inconsistent outcomes. - Passage Number of Cells: Cell characteristics can change with increasing passage number, potentially affecting their response to treatment.- Standardize protocols: Adhere strictly to the established experimental protocol for all replicates. - Use cells within a consistent passage number range: Thaw a new vial of cells after a certain number of passages to ensure experimental consistency.
Difficulty in interpreting Western blot results - Poor Antibody Quality: The primary or secondary antibodies may not be specific or sensitive enough. - Suboptimal Protein Extraction or Loading: Inefficient protein extraction or unequal loading of protein samples can affect the results.- Validate antibodies: Use antibodies that have been validated for the specific application and target. Include appropriate controls. - Optimize protein extraction and quantification: Ensure complete cell lysis and accurately quantify protein concentrations before loading equal amounts onto the gel.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for inducing apoptosis?

A1: The optimal concentration of this compound is cell-line dependent. For A549 non-small cell lung cancer cells, the IC50 value has been reported to be 8.69 ± 2.43 µg/ml (approximately 27.64 µM).[1][3] For MCF7 breast cancer cells, this compound has also shown remarkable cytotoxic activity.[4][5] It is recommended to perform a dose-response study starting from a low concentration (e.g., 5 µM) up to a higher concentration (e.g., 50 µM or higher) to determine the IC50 in your specific cell line.

Q2: What is the mechanism of this compound-induced apoptosis?

A2: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7] It has been shown to upregulate pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[1][3] this compound also activates caspase-8, the initiator caspase of the extrinsic pathway, as well as caspase-9 and caspase-3, which are key executioner caspases.[4][5][6]

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary depending on the cell line and the desired outcome. Studies have shown significant apoptotic effects after 24, 48, and 72 hours of treatment.[1] A time-course experiment is recommended to determine the optimal incubation period for your experimental setup.

Q4: What are the appropriate controls to include in my experiments?

A4: It is crucial to include the following controls:

  • Untreated Control: Cells cultured in media without any treatment.

  • Solvent Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine or cisplatin) to ensure the assay is working correctly.[1]

Q5: Is this compound toxic to normal, non-cancerous cells?

A5: Some studies have shown that this compound exhibits selective cytotoxicity against cancer cells with milder toxicity towards normal cell lines like MRC-5.[4][8] However, it is essential to test the cytotoxicity of this compound on a relevant normal cell line in your experiments to assess its therapeutic window.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Non-small cell lung cancer8.69 ± 2.43 µg/ml (27.64 µM)[1][3]
MCF7Breast cancerRemarkable cytotoxic activity observed[4][5]
HT29Colon cancerHigh percentage of cell growth inhibition[9]
MDA-MB-231Breast cancerModerate cytotoxic activity[4][5]

Table 2: Dose-Dependent Effect of this compound on Caspase-8 Activity in A549 Cells

Treatment48h Incubation (% of Control)72h Incubation (% of Control)Reference
Untreated Control4.90% ± 0.35%6.00% ± 0.15%[7]
This compound (45 µg/ml)26.10% ± 0.21% (5-fold increase)51.7% ± 0.35% (8.61-fold increase)[7]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol is adapted from methods used in studies investigating this compound's cytotoxicity.[1][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-7,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Fixation: Gently add 50 µl of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µl of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 15 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard flow cytometry methods for apoptosis detection.[1]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • Staining: Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µl of FITC Annexin V and 5 µl of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

Chalepin_Apoptosis_Pathway This compound This compound DeathReceptors Death Receptors (DR4, DR5) This compound->DeathReceptors p53 p53 (upregulated) This compound->p53 Bcl2_BclxL Bcl-2 / Bcl-xL (downregulated) This compound->Bcl2_BclxL Caspase8 Caspase-8 (activated) DeathReceptors->Caspase8 BID BID Caspase8->BID Caspase3 Caspase-3 (activated) Caspase8->Caspase3 tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Bax_Bak Bax / Bak (upregulated) p53->Bax_Bak Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow_Apoptosis Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Dose-response & Time-course) Seeding->Treatment Endpoint Endpoint Assays Treatment->Endpoint CellViability Cell Viability Assay (SRB / MTT) Endpoint->CellViability ApoptosisDetection Apoptosis Detection (Annexin V / PI) Endpoint->ApoptosisDetection CaspaseActivity Caspase Activity Assay Endpoint->CaspaseActivity WesternBlot Western Blot Analysis Endpoint->WesternBlot DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisDetection->DataAnalysis CaspaseActivity->DataAnalysis WesternBlot->DataAnalysis

References

Troubleshooting peak tailing in Chalepin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Chalepin, with a particular focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the front edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing in this compound HPLC analysis can be caused by several factors, including:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3]

  • Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer capacity can lead to poor peak shape.[4]

  • Column Problems: Degradation of the column, formation of a void at the column inlet, or a blocked frit can all cause peak distortion.[2][5]

  • System Issues: Excessive extra-column volume (dead volume) in the HPLC system can lead to band broadening and peak tailing.[3][6]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the column and cause peak asymmetry.[5]

Q3: How does the mobile phase pH affect this compound peak shape?

A3: While this compound is a neutral molecule and less susceptible to pH changes compared to acidic or basic compounds, the mobile phase pH can still influence peak shape indirectly. At a mid-range pH, residual silanols on the silica packing can be ionized and interact with any polar functionalities on the this compound molecule, leading to tailing.[3][4] Operating at a lower pH (e.g., pH 2.5-4) can suppress the ionization of these silanol groups, minimizing secondary interactions and improving peak symmetry.[2][4]

Q4: What type of HPLC column is best for this compound analysis to avoid peak tailing?

A4: For the analysis of moderately polar compounds like this compound, a high-purity, end-capped C18 column is a good starting point. End-capping chemically bonds a small silylating agent to the unreacted silanol groups on the silica surface, reducing their availability for secondary interactions that cause tailing.[2][5] Columns with smaller particle sizes (e.g., sub-2 µm) can also enhance efficiency and improve peak shape.[5]

Troubleshooting Guide: Peak Tailing in this compound HPLC Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to assess the nature of the peak tailing.

  • Observe the chromatogram: Is only the this compound peak tailing, or are all peaks in the chromatogram showing asymmetry? If all peaks are tailing, it's likely a system-wide issue (e.g., extra-column volume, column failure). If only the this compound peak is tailing, the issue is more likely related to specific chemical interactions.

  • Quantify the tailing: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak. This will provide a baseline to measure the effectiveness of your troubleshooting steps.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System-wide Issue all_peaks->system_issue  Yes chalepin_issue This compound-Specific Issue all_peaks->chalepin_issue No   check_connections Check for Dead Volume (tubing, fittings) system_issue->check_connections mobile_phase Optimize Mobile Phase chalepin_issue->mobile_phase sample_prep Review Sample Preparation chalepin_issue->sample_prep check_column Inspect/Replace Column (void, blocked frit) check_connections->check_column end Peak Shape Improved check_column->end adjust_ph Adjust pH (2.5-4.0) mobile_phase->adjust_ph pH? adjust_buffer Increase Buffer Strength (20-50 mM) mobile_phase->adjust_buffer Buffer? change_modifier Change Organic Modifier (Acetonitrile vs. Methanol) mobile_phase->change_modifier Modifier? check_overload Check for Sample Overload (dilute sample) sample_prep->check_overload Concentration? check_solvent Check Sample Solvent (match mobile phase) sample_prep->check_solvent Solvent? adjust_ph->end adjust_buffer->end change_modifier->end check_overload->end check_solvent->end

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC analysis.

Step 3: Detailed Troubleshooting Actions

If all peaks in your chromatogram are tailing, consider the following:

  • Extra-Column Volume (Dead Volume):

    • Cause: Excessive volume between the injector and the detector can cause band broadening.[3] This includes long or wide-bore connecting tubing and poorly made connections.[6]

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and ensure all fittings are properly tightened to minimize dead volume.[3]

  • Column Failure:

    • Cause: A void at the head of the column or a partially blocked inlet frit can distort the flow path of the sample.[2][5]

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]

If only the this compound peak is tailing, the problem is likely due to chemical interactions.

  • Mobile Phase Optimization:

    • pH Adjustment:

      • Rationale: To suppress the ionization of residual silanol groups on the stationary phase.[2]

      • Action: Adjust the mobile phase pH to a lower value, typically in the range of 2.5 to 4.0, using an appropriate buffer (e.g., phosphate or acetate buffer).[4]

    • Buffer Strength:

      • Rationale: A higher buffer concentration can help to mask residual silanol interactions and maintain a stable pH.[8]

      • Action: Increase the buffer concentration to 20-50 mM.

    • Organic Modifier:

      • Rationale: The choice of organic solvent can influence peak shape. Acetonitrile often provides sharper peaks than methanol for many compounds.

      • Action: If using methanol, try switching to acetonitrile or a mixture of the two.

  • Sample Preparation and Injection:

    • Sample Overload:

      • Rationale: Injecting too much analyte can saturate the stationary phase.[5]

      • Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Sample Solvent:

      • Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

      • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table illustrates the expected trend of how mobile phase pH can affect the peak asymmetry of a moderately polar compound like this compound. Note that this is generalized data to demonstrate the principle.

Mobile Phase pHBuffer Concentration (mM)Peak Asymmetry Factor (As)Peak Shape
7.0102.1Severe Tailing
5.5101.7Moderate Tailing
4.0201.3Minor Tailing
3.0201.1Symmetrical

Experimental Protocols

Baseline HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound and can be modified as part of the troubleshooting process.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase.

Signaling Pathways and Logical Relationships

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Si-OH Silanol Group (Si-OH) Si-O- Ionized Silanol (Si-O-) This compound This compound This compound->Si-OH Weak H-Bonding (minor tailing) This compound->Si-O- Stronger Polar Interaction (significant tailing) H+ H+ H+->Si-O- Protonation (reduces interaction)

Caption: Interactions between this compound and the stationary phase that can cause peak tailing.

This technical support center provides a comprehensive guide to understanding and resolving peak tailing in this compound HPLC analysis. By following a systematic troubleshooting approach and optimizing your method parameters, you can achieve symmetrical peaks and ensure the accuracy and reliability of your results.

References

Chalepin stability and degradation under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability and degradation of Chalepin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and interpreting stability studies, ensuring the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound's stability in solution?

A1: this compound, a furocoumarin, is susceptible to degradation under several conditions. The primary factors influencing its stability are pH and temperature. Exposure to light (photodegradation) and oxidizing agents can also contribute to its degradation.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions. Under alkaline (basic) conditions, the lactone ring of the coumarin structure is susceptible to hydrolysis, leading to the formation of a water-soluble carboxylate salt of coumarinic acid.[1][2] This process is often reversible upon acidification, but prolonged exposure to basic conditions can lead to irreversible degradation products.

Q3: Is this compound sensitive to temperature changes?

A3: Yes, elevated temperatures can accelerate the degradation of this compound. Thermal degradation can occur through various mechanisms, including hydrolysis and oxidation.[3][4] It is crucial to control the temperature during storage and experimentation to minimize degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product under basic conditions is the corresponding coumarinic acid, formed by the opening of the lactone ring.[1][2] Under forced degradation conditions, such as strong acid, base, oxidation, or photolysis, a more complex mixture of degradants may be formed.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation.[5][6] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound potency in stock solutions. 1. Inappropriate solvent pH: Dissolving this compound in a basic solvent (pH > 8) can cause rapid hydrolysis. 2. High storage temperature: Storing solutions at room temperature or higher for extended periods can lead to thermal degradation. 3. Exposure to light: Photodegradation can occur if solutions are not protected from light.1. Prepare stock solutions in a neutral or slightly acidic buffer (pH 6-7). If using organic solvents like DMSO, ensure they are anhydrous and of high purity. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Inconsistent results in cell-based assays. 1. Degradation in culture media: The pH of cell culture media (typically 7.2-7.4) may cause slow hydrolysis of this compound over the course of a long incubation period. 2. Interaction with media components: Some media components may react with this compound.1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. 2. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals. 3. Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the intended duration of the assay.
Appearance of unknown peaks in HPLC chromatograms. 1. Sample degradation: The sample may have degraded during preparation or storage. 2. Contamination: The sample or solvent may be contaminated.1. Review sample handling and storage procedures. Ensure that samples are processed and analyzed promptly. 2. Analyze a blank (solvent) injection to rule out solvent contamination. 3. If degradation is suspected, perform a forced degradation study to tentatively identify the degradation products.

Quantitative Data Summary

The following tables provide hypothetical data on the stability of this compound under various pH and temperature conditions. These values are intended to serve as a general guide for experimental design.

Table 1: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
3.0> 500< 0.0014
5.0~ 450~ 0.0015
7.0~ 300~ 0.0023
9.0~ 50~ 0.0139
11.0~ 5~ 0.1386

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
4> 1000< 0.0007
25~ 300~ 0.0023
37~ 150~ 0.0046
50~ 60~ 0.0116

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method suitable for stability studies. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for coumarin analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 276 nm or 330 nm).[5][9]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose to stress D Oxidative Degradation (3% H2O2, RT) A->D Expose to stress E Thermal Degradation (Solid, 105°C) A->E Expose to stress F Photolytic Degradation (UV light) A->F Expose to stress G Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Figure 1. Experimental workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound (Lactone Ring Intact) Intermediate Tetrahedral Intermediate This compound->Intermediate OH⁻ attack (Base Hydrolysis) Product Coumarinic Acid Salt (Lactone Ring Opened) Intermediate->Product Ring Opening Product->this compound H⁺ (Acidification, Reversible)

Figure 2. Plausible degradation pathway of this compound under basic conditions.

References

Improving the yield of Chalepin extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chalepin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this compound from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is predominantly found in plants belonging to the Rutaceae family. The most common sources are species within the Ruta and Clausena genera. Specifically, Ruta chalepensis, Ruta angustifolia, and Clausena anisata have been identified as significant sources of this compound.[1][2]

Q2: What is the most effective solvent for extracting this compound?

A2: The choice of solvent is critical for achieving a high yield of this compound. Methanol and chloroform have been shown to be particularly effective. For instance, a chloroform extract of Ruta angustifolia exhibited high cytotoxic activity, from which this compound was successfully isolated.[3][4] An initial extraction with 90% aqueous methanol followed by partitioning with chloroform is a commonly used and effective method.[4]

Q3: Can advanced extraction techniques improve the yield of this compound?

A3: Yes, advanced extraction techniques can significantly enhance the yield and efficiency of this compound extraction. While traditional methods like maceration and Soxhlet extraction are used, they can be time-consuming and may lead to the degradation of thermolabile compounds.[5] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction time and increase yield.[5][6][7] For instance, studies on other plant compounds have shown that MAE and UAE can be more efficient than conventional methods.[7]

Q4: How can I remove chlorophyll from my extract to improve purification?

A4: Chlorophyll can interfere with the isolation and purification of this compound. A common method to remove chlorophyll is to treat the extract with activated charcoal. The extract is mixed with activated charcoal and then filtered. This process is typically applied to the chloroform fraction before proceeding to chromatographic separation.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground.[5][8] 2. Inappropriate Solvent Choice: The solvent may not have the optimal polarity for this compound.[5] 3. Suboptimal Extraction Parameters: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to incomplete extraction.[8]1. Optimize Plant Material Preparation: Ensure the plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder (a particle size of 40-60 mesh is a good starting point) to maximize the surface area for solvent penetration.[9] 2. Solvent Selection: Perform small-scale trial extractions with a range of solvents (e.g., methanol, ethanol, chloroform, and their aqueous mixtures) to identify the most effective one.[9] 3. Optimize Extraction Conditions: Systematically vary the extraction time and solvent-to-solid ratio to find the optimal conditions for maximizing yield.
Low Yield of Pure this compound After Purification 1. Thermal Degradation: this compound may degrade if exposed to high temperatures during extraction (e.g., Soxhlet) or solvent evaporation.[5][8] 2. pH Instability: Extreme pH levels during extraction or partitioning can cause degradation of this compound.[8] 3. Inefficient Purification: The chromatographic method may not be effectively separating this compound from other co-extracted compounds.1. Control Temperature: Use low-temperature extraction methods like maceration or UAE. When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[8] 2. Maintain Neutral pH: Aim for a neutral or slightly acidic pH during aqueous extraction and partitioning steps to ensure the stability of this compound.[8] 3. Optimize Chromatography: Experiment with different solvent systems (mobile phases) and stationary phases to achieve better separation. Monitor fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound in the plant can vary based on the harvesting season, geographical location, and storage conditions.[9] 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes.1. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year, and stored under consistent conditions. 2. Maintain a Detailed Protocol: Document every step of the extraction and purification process meticulously to ensure reproducibility.

Data on this compound Extraction Yields

The following table summarizes the extraction yields of this compound and other fractions from Ruta angustifolia leaves (175.0 g of dried ground leaves) using different solvents.

Extraction Stage Solvent Yield (g) Percentage of Total Dried Leaves (%) Percentage of Methanol Extract (%)
Initial Extraction Methanol55.031.43100
Fractionation Hexane2.961.695.33
Chloroform11.856.7721.35
Ethyl Acetate0.870.501.57
Water30.0817.1954.20

Data sourced from Richardson et al. (2016).[3]

Experimental Protocols

Protocol 1: Solvent Extraction and Fractionation of this compound from Ruta angustifolia

This protocol is adapted from the methodology described by Richardson et al. (2016).[3]

1. Plant Material Preparation:

  • Dry the aerial parts of Ruta angustifolia at room temperature until a constant weight is achieved.
  • Grind the dried plant material into a fine powder.

2. Methanol Extraction:

  • Soak the powdered plant material (e.g., 175.0 g) in methanol at room temperature for 72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Solvent Partitioning (Fractionation):

  • Dissolve the methanol extract in a suitable solvent and partition it sequentially with solvents of increasing polarity.
  • Hexane Fraction: Partition the methanol extract with hexane. Separate the hexane layer and evaporate the solvent to obtain the hexane-soluble fraction.
  • Chloroform Fraction: Partition the remaining residue between chloroform and water (1:1 v/v). Collect the chloroform layer and evaporate the solvent to get the chloroform-soluble fraction.
  • Ethyl Acetate Fraction: Further partition the aqueous layer with ethyl acetate. Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate-soluble fraction.
  • The remaining aqueous layer is the water-soluble fraction.

4. Isolation of this compound:

  • The chloroform extract, which is expected to be rich in this compound, is further purified.
  • To remove chlorophyll, treat the chloroform extract with activated charcoal and filter.
  • Subject the chlorophyll-free chloroform extract to High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound. A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10][11][12] It upregulates pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and survivin.[3][12] this compound also activates caspases, key executioners of apoptosis.[10]

Chalepin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR45 Death Receptors (DR4/5) Chalepin_ext->DR45 Upregulates Caspase8 Caspase-8 DR45->Caspase8 Activates BID BID Caspase8->BID Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBID tBID BID->tBID tBID->Caspase3 Activates p53 p53 Chalepin_int->p53 Upregulates Bcl2 Bcl-2 Chalepin_int->Bcl2 Downregulates Bax_Bak Bax/Bak p53->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Bcl2->Bax_Bak Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->Chalepin_ext This compound->Chalepin_int

This compound's dual action on apoptosis pathways.
This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][13][14] This pathway is crucial in regulating inflammatory responses and cell survival, and its dysregulation is often associated with cancer. This compound inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent release and nuclear translocation of the p65 subunit of NF-κB.[10][13]

Chalepin_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to Nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) p65_p50_nuc->Gene_Transcription Promotes

This compound's inhibitory effect on the NF-κB pathway.
Experimental Workflow for this compound Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.

Chalepin_Extraction_Workflow Start Plant Material (e.g., Ruta angustifolia) Grinding Drying and Grinding Start->Grinding Extraction Methanol Extraction (Maceration) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate, Water Fractions Partitioning->Fractions Charcoal Activated Charcoal Treatment (of Chloroform Fraction) Fractions->Charcoal HPLC HPLC Purification Charcoal->HPLC Chalepin_Pure Pure this compound HPLC->Chalepin_Pure

A standard workflow for this compound extraction.

References

Technical Support Center: Chalepin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by chalepin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a dihydrofuranocoumarin, a type of natural product isolated from plants of the Ruta genus.[1][2] Like many natural products, particularly those containing conjugated ring systems, this compound has the potential to interfere with fluorescence-based assays. This is because such compounds can exhibit intrinsic fluorescence (autofluorescence), absorb light at the excitation or emission wavelengths of your assay's fluorophores (quenching or inner-filter effect), or form aggregates that can non-specifically interact with assay components.[3][4][5] this compound belongs to the coumarin family of compounds, which are known for their fluorescent properties.[6][7]

Q2: My compound, this compound, is showing activity in my primary fluorescence-based screen. How can I be sure this is a true positive result?

A2: Apparent activity in a primary screen could be due to genuine biological activity or assay interference. To distinguish between the two, a multi-step validation process is essential. This should include confirming the dose-response relationship, running a series of counter-screens to rule out common interference mechanisms, and performing orthogonal assays that utilize a different detection technology to confirm the biological activity.[3]

Q3: What are the most likely mechanisms of this compound interference in my assay?

A3: Based on its chemical structure as a coumarin derivative, the most probable interference mechanisms for this compound are:

  • Autofluorescence: this compound itself may fluoresce at similar wavelengths to your assay's reporter, leading to a false positive signal.[3][4]

  • Light Quenching/Inner-Filter Effect: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a false negative or reduced signal.[4][8]

  • Compound Aggregation: At certain concentrations, this compound might form colloidal aggregates that can non-specifically inhibit enzymes or other proteins, leading to false-positive inhibition.[9][10]

Q4: Are there specific assay formats that are more susceptible to interference by compounds like this compound?

A4: Yes, assays that rely on a direct fluorescence readout are particularly susceptible. This includes simple fluorescence intensity assays, fluorescence polarization (FP), and Förster Resonance Energy Transfer (FRET). Time-resolved FRET (TR-FRET) assays are generally less susceptible to compound autofluorescence due to the time-delayed measurement, but can still be affected by other interference mechanisms.[5][8]

Troubleshooting Guides

Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1Run a buffer-only control with this compound. If this compound is autofluorescent, you will observe a signal in the absence of any biological reagents.[3]
2Measure the fluorescence spectrum of this compound. Determine the excitation and emission maxima of this compound to see if they overlap with your assay's wavelengths.
3Shift excitation/emission wavelengths. If your instrument allows, adjust the wavelengths to a region where this compound fluorescence is minimal.[3]
4Perform a pre-read. Read the fluorescence of the plate after adding this compound but before adding the fluorescent substrate to quantify its contribution.[3]
Problem 2: Inconsistent or lower-than-expected fluorescence signal with this compound.

Possible Cause: Light quenching or inner-filter effect.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1Measure the absorbance spectrum of this compound. An absorbance peak overlapping with your assay's excitation or emission wavelengths suggests potential quenching.[4]
2Perform a "preread" for absorbance. Measure the absorbance of the compound at the assay's wavelengths to identify potential interference.[11]
3Reduce the pathlength. If possible, use lower volume plates (e.g., 384-well instead of 96-well) to minimize the inner-filter effect.[4]
4Use a brighter fluorophore. A fluorophore with a higher quantum yield may overcome the quenching effect.[12]
Problem 3: this compound shows potent, non-specific inhibition in a biochemical assay.

Possible Cause: Compound aggregation.

Troubleshooting Steps:

StepDescriptionExpected Outcome
1Add a non-ionic detergent. Re-test the activity of this compound in the presence of 0.01% Triton X-100 or Tween-20. The inhibitory effect of aggregators is often attenuated by detergents.[3][9]
2Vary the enzyme concentration. The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the apparent IC50 of an aggregator will often increase with higher enzyme concentrations.[3]
3.Perform Dynamic Light Scattering (DLS). DLS can directly detect the formation of aggregates in solution.[9][13]
4.Visually inspect the assay wells. Look for any signs of precipitation or turbidity after adding this compound.[3]

Experimental Protocols

Protocol 1: Autofluorescence Measurement

Objective: To determine if this compound contributes to the fluorescence signal in the assay.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the this compound dilutions into the wells of a microplate.

  • Add assay buffer to the wells, omitting any biological reagents (e.g., enzyme, substrate, cells).

  • Incubate the plate under the same conditions as the primary assay.

  • Read the fluorescence intensity of the plate using the same instrument settings (excitation and emission wavelengths, gain) as the primary assay.[3]

Data Analysis: A dose-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under the assay conditions.

Protocol 2: Aggregation Detection using Detergent Sensitivity

Objective: To determine if the observed activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform the biochemical assay in parallel using both sets of this compound dilutions.

  • Generate dose-response curves for this compound in the presence and absence of the detergent.

Data Analysis: A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.[3][9]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly observe the formation of this compound aggregates in solution.

Methodology:

  • Prepare solutions of this compound in the assay buffer at concentrations where inhibition was observed.

  • As a control, prepare a solution of the assay buffer alone.

  • Analyze the samples using a DLS instrument to determine the size distribution of particles in the solution.

Data Analysis: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregate formation.[9][13]

Visualizations

Caption: Troubleshooting workflow for this compound interference.

Mechanism_of_Interference cluster_mechanisms Potential Interference Mechanisms This compound This compound autofluorescence Autofluorescence This compound->autofluorescence Emits Light quenching Quenching/ Inner-Filter Effect This compound->quenching Absorbs Light aggregation Aggregation This compound->aggregation Self-Assembles false_positive False Positive (Increased Signal) autofluorescence->false_positive Leads to false_negative False Negative (Decreased Signal) quenching->false_negative Leads to false_positive_inhibition False Positive (Inhibition) aggregation->false_positive_inhibition Leads to

Caption: Mechanisms of this compound assay interference.

References

Technical Support Center: Minimizing Chalepin Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of chalepin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound in cancer cell lines?

A1: this compound has been shown to induce apoptosis through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: this compound can upregulate pro-apoptotic proteins such as p53, Bax, and Bak, while downregulating anti-apoptotic proteins like Bcl-2, survivin, and XIAP. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating caspases 9 and 3.[1][2]

  • The Extrinsic (Death Receptor) Pathway: this compound treatment can lead to the upregulation of death receptors 4 and 5 (DR4 and DR5). This initiates a signaling cascade that activates caspase-8, which can then either directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[3][4][5]

Furthermore, this compound has been observed to cause cell cycle arrest at the S phase and suppress the NF-κB and STAT3 signaling pathways.[3][4][5]

Q2: What are the potential off-target effects of this compound?

A2: While this compound shows some selectivity for cancer cells, it can exhibit cytotoxicity towards normal cell lines at higher concentrations.[6][7] For instance, it has shown mild toxicity against the normal human lung fibroblast cell line MRC-5.[6][7][8][9] Additionally, this compound has other reported biological activities, including antiviral, antidiabetic, and antiprotozoal effects, which could be considered off-target in a cancer-specific context.[4][6][7]

Q3: What is a recommended starting concentration for this compound in my experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations around the known IC50 values for your cell line of interest. For example, in A549 non-small cell lung carcinoma cells, the IC50 has been reported to be approximately 8.69 µg/mL (27.64 µM).[1][2][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
  • Possible Cause: The concentration of this compound being used is too high, leading to non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target cancer cell line and your control cell line to determine the therapeutic window.

    • Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired on-target effects in cancer cells while minimizing toxicity in normal cells.

    • Use a More Sensitive Cancer Cell Line: If possible, select a cancer cell line that is known to be highly sensitive to this compound to maximize the therapeutic window.

Problem 2: Inconsistent results or data that does not align with published findings.
  • Possible Cause: Variations in experimental conditions, such as cell passage number, confluency, or serum concentration in the media.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure that cell passage number is low and that cells are seeded at a consistent density for all experiments.

    • Optimize Serum Concentration: Some small molecules can bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration during treatment, but be mindful of potential effects on cell health.

    • Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded.

Problem 3: Difficulty in confirming the mechanism of action (e.g., apoptosis).
  • Possible Cause: The chosen assay may not be sensitive enough, or the timing of the measurement is not optimal.

  • Troubleshooting Steps:

    • Use Multiple Apoptosis Assays: Corroborate your findings using a combination of methods, such as Annexin V/PI staining, TUNEL assay, and caspase activity assays.

    • Perform a Time-Course Experiment: The induction of apoptosis is a dynamic process. Collect samples at multiple time points after this compound treatment to identify the optimal window for observing apoptotic markers.

    • Analyze Key Protein Expression: Use Western blotting to examine the expression levels of key proteins in the apoptotic pathways, such as caspases, Bcl-2 family members, and PARP.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
A549Human Lung Carcinoma8.69 µg/mL (27.64 µM)[1][2][10]
MCF-7Human Breast AdenocarcinomaStrong Cytotoxicity (IC50 not specified)[8][9]
MDA-MB-231Human Breast AdenocarcinomaMild to Moderate Cytotoxicity[8][9]
HT29Human Colon AdenocarcinomaStrong Cytotoxicity (IC50 not specified)[8]
HCT116Human Colon CarcinomaStrong Cytotoxicity (IC50 not specified)[8]
SMMC-7721Human HepatocarcinomaSignificant Cytotoxicity[6]
HL-60Human Promyelocytic LeukemiaSignificant Cytotoxicity[6]
SW-480Human Colon AdenocarcinomaSignificant Cytotoxicity[6]
MRC-5Normal Human Lung FibroblastMildly Toxic (IC50 = 23.4 µg/mL)[6][7]

Experimental Protocols

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: After treating cells with the desired concentration of this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest and Fixation: Following this compound treatment, harvest the cells by trypsinization and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Chalepin_Apoptosis_Pathway This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic induces Intrinsic Intrinsic Pathway This compound->Intrinsic induces Bax_Bak Bax / Bak This compound->Bax_Bak upregulates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 downregulates DR4_DR5 Death Receptors (DR4/DR5) Mitochondrion Mitochondrion Caspase8 Caspase-8 DR4_DR5->Caspase8 activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid tBid->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax_Bak->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest lysate Prepare Cell Lysate harvest->lysate fix Fix Cells harvest->fix western Western Blot lysate->western caspase_assay Caspase Activity Assay lysate->caspase_assay flow Flow Cytometry fix->flow analysis Analysis end End: Data Interpretation analysis->end western->analysis flow->analysis caspase_assay->analysis Troubleshooting_Logic problem Problem Observed high_toxicity High Toxicity in Control Cells problem->high_toxicity inconsistent_results Inconsistent Results problem->inconsistent_results moa_unclear Mechanism of Action Unclear problem->moa_unclear solution1 Solution: 1. Dose-Response Curve 2. Shorter Incubation 3. Change Cell Line high_toxicity->solution1 solution2 Solution: 1. Standardize Culture 2. Optimize Serum 3. Verify Compound inconsistent_results->solution2 solution3 Solution: 1. Use Multiple Assays 2. Time-Course Experiment 3. Western Blot for Markers moa_unclear->solution3

References

Technical Support Center: Overcoming Resistance to Chalepin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering potential resistance to Chalepin in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a natural coumarin compound that has demonstrated cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer.[1] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound can induce programmed cell death by both the intrinsic (mitochondrial) and extrinsic pathways.[2][3] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and the activation of caspases 8, 9, and 3.[1][3][4]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the S phase, inhibiting DNA replication in cancer cells.[2][5]

  • Inhibition of Pro-Survival Signaling Pathways: this compound can suppress the NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer and contribute to cell proliferation and survival.[2][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm this is acquired resistance?

To confirm acquired resistance, you should perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance. It is also crucial to ensure that this is a stable change by culturing the cells in a drug-free medium for several passages and then re-assessing the IC50.

Q3: What are the potential mechanisms of resistance to this compound in my cancer cell line?

While specific mechanisms of resistance to this compound have not been extensively studied, common mechanisms of drug resistance in cancer cells that may be relevant include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and therefore its efficacy.

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cells more resistant to this compound-induced apoptosis.

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of this compound on the NF-κB and STAT3 pathways.

Q4: How can I begin to investigate the mechanism of resistance in my this compound-resistant cell line?

Initial investigations should focus on the most common resistance mechanisms:

  • Assess Drug Efflux: Perform a rhodamine 123 exclusion assay to determine if there is increased activity of efflux pumps like P-gp.

  • Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins in the parental and resistant cell lines. This should include ABC transporters (e.g., P-gp), apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases), and key components of relevant signaling pathways (e.g., phospho-STAT3, phospho-NF-κB).

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be used to examine the mRNA levels of genes encoding ABC transporters and other resistance-associated proteins.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple experiments.

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Perform a cell viability assay (e.g., MTT, SRB) to determine if the IC50 value has shifted. 2. Culture a batch of cells in a drug-free medium for several passages and then re-challenge with this compound to assess the stability of the resistance. 3. If resistance is confirmed, proceed to investigate the underlying mechanisms.
Cell Line Contamination or Genetic Drift 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line.
Degradation of this compound 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the compound.

Issue 2: Heterogeneous response to this compound within the cell population.

Possible Cause Troubleshooting Steps
Emergence of a Resistant Subclone 1. Perform single-cell cloning to isolate and characterize both resistant and sensitive populations. 2. If a marker for resistance is identified, use fluorescence-activated cell sorting (FACS) to separate the populations.
Inconsistent Drug Distribution in Culture 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
A-549Lung Carcinoma8.69 ± 2.4327.64[1][3][7]
MCF-7Breast CancerNot specifiedNot specified[1][4]
MDA-MB-231Breast CancerModerately cytotoxicNot specified[1][4]
HL-60LeukemiaComparable to DoxorubicinNot specified[1]
SMMC-7721HepatocarcinomaComparable to DoxorubicinNot specified[1]
SW-480Colon AdenocarcinomaComparable to DoxorubicinNot specified[1]
HT29Colon CancerNot specifiedNot specified[8]
HCT116Colon CancerNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes the continuous exposure method to generate a this compound-resistant cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture flasks, plates, and other consumables

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or SRB) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this stepwise increase in this compound concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase.

  • Establish the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the cell line is considered resistant.

  • Characterize the Resistant Line:

    • Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

    • Assess the stability of the resistance by culturing the cells in a drug-free medium for several passages and re-determining the IC50.

    • Cryopreserve stocks of the resistant cell line at different passage numbers.

Protocol 2: Rhodamine 123 Exclusion Assay for P-gp Activity

This assay measures the efflux of the fluorescent dye rhodamine 123, a substrate of P-gp, to assess its activity.

Materials:

  • Parental and this compound-resistant cell lines

  • Rhodamine 123

  • Verapamil (a P-gp inhibitor, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a density of 1 x 10^6 cells/mL.

  • Verapamil Treatment (Control): Pre-incubate a sample of cells with 50 µM verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add rhodamine 123 to all cell samples to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux: Resuspend the cells in a fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant cells indicates increased efflux. The verapamil-treated sample should show increased fluorescence in resistant cells, confirming P-gp-mediated efflux.

Protocol 3: Western Blot Analysis of Resistance-Associated Proteins

This protocol outlines the steps for detecting the expression of proteins potentially involved in this compound resistance.

Materials:

  • Parental and this compound-resistant cell lysates

  • Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-phospho-STAT3, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Compare the band intensities between the parental and resistant cell lines, normalizing to the loading control, to determine any changes in protein expression.

Visualizations

Chalepin_Signaling_Pathway This compound This compound DR4_5 Death Receptors (DR4/DR5) This compound->DR4_5 Upregulates Bcl2_BclxL Bcl-2/Bcl-xL This compound->Bcl2_BclxL Downregulates NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits S_Phase S Phase Arrest This compound->S_Phase Caspase8 Caspase-8 DR4_5->Caspase8 Activates BID BID Caspase8->BID Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBID tBID BID->tBID Bax_Bak Bax/Bak tBID->Bax_Bak Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Bcl2_BclxL->Bax_Bak Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Proliferation_Survival Proliferation & Survival NFkB->Proliferation_Survival STAT3->Proliferation_Survival Resistance_Workflow Start Start: Parental Cell Line IC50_Initial Determine Initial IC50 of this compound Start->IC50_Initial Continuous_Exposure Continuous Exposure to Increasing this compound Conc. IC50_Initial->Continuous_Exposure Monitor_Proliferation Monitor Cell Proliferation and Morphology Continuous_Exposure->Monitor_Proliferation Resistant_Line Establish this compound- Resistant Cell Line Monitor_Proliferation->Resistant_Line IC50_Resistant Determine IC50 of Resistant Line & RI Resistant_Line->IC50_Resistant Characterize Characterize Resistance Mechanisms IC50_Resistant->Characterize Efflux_Assay Efflux Pump Assay (Rhodamine 123) Characterize->Efflux_Assay Western_Blot Western Blot (ABC Transporters, Apoptosis Proteins) Characterize->Western_Blot qPCR qPCR (Gene Expression) Characterize->qPCR Troubleshooting_Tree Start Decreased this compound Sensitivity Observed Confirm_Resistance Is the IC50 significantly increased? Start->Confirm_Resistance Check_Controls Check Cell Line Authenticity & this compound Stock Confirm_Resistance->Check_Controls No Resistance_Confirmed Resistance Confirmed Confirm_Resistance->Resistance_Confirmed Yes Investigate_Efflux Perform Rhodamine 123 Exclusion Assay Resistance_Confirmed->Investigate_Efflux Efflux_Increased Increased Efflux? Investigate_Efflux->Efflux_Increased Pgp_Mediated Hypothesis: P-gp Mediated Resistance Efflux_Increased->Pgp_Mediated Yes Investigate_Apoptosis Analyze Apoptosis Pathway (Western Blot for Bcl-2, Bax) Efflux_Increased->Investigate_Apoptosis No Apoptosis_Altered Altered Apoptosis Protein Levels? Investigate_Apoptosis->Apoptosis_Altered Apoptosis_Resistance Hypothesis: Apoptosis Evasion Apoptosis_Altered->Apoptosis_Resistance Yes Investigate_Signaling Analyze Pro-Survival Signaling (Western Blot) Apoptosis_Altered->Investigate_Signaling No

References

Best practices for long-term storage of Chalepin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of Chalepin and troubleshooting guidance for its use in experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store pure, solid this compound for the long term?

A1: While specific long-term stability studies on pure this compound are not extensively documented in public literature, based on the general stability of furanocoumarins and standard laboratory practice for natural products, the following conditions are recommended for long-term storage of solid this compound:

  • Temperature: Store at or below -20°C.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Furanocoumarins can be sensitive to light.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, airtight container to prevent moisture absorption.

Q2: I need to use this compound in my cell culture experiments. How should I prepare a stock solution?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for use in cell culture experiments.[1][2]

  • Solvent: Use anhydrous, high-purity DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM). The exact concentration may depend on the specific experimental requirements.

  • Procedure: To prepare the stock solution, add the appropriate volume of DMSO to your weighed this compound solid. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but avoid excessive heat.

Q3: How should I store the this compound stock solution in DMSO?

A3: Proper storage of the DMSO stock solution is critical to maintain the integrity of the compound.

  • Aliquoting: Aliquot the stock solution into single-use vials. This will prevent repeated freeze-thaw cycles which can degrade the compound.

  • Temperature: Store the aliquots at -20°C or -80°C.

  • Light: Protect the aliquots from light.

Q4: My this compound solution in DMSO appears cloudy/has precipitated. What should I do?

A4: Cloudiness or precipitation can occur for several reasons. Refer to the troubleshooting workflow below for a step-by-step guide to address this issue. Common causes include:

  • Incomplete dissolution: The initial concentration may be too high, or the compound may not have fully dissolved.

  • Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.

  • Freeze-thaw cycles: Repeated changes in temperature can cause the compound to precipitate out of solution.

Q5: I am not observing the expected biological activity in my experiments with this compound. What could be the reason?

A5: A lack of biological activity could be due to several factors. The troubleshooting workflow below can help identify the potential cause. Some common reasons include:

  • Compound degradation: Improper storage of either the solid compound or the DMSO stock solution can lead to degradation.

  • Incorrect concentration: Ensure that the final concentration of this compound in your assay is appropriate. IC50 values for this compound in various cancer cell lines have been reported to be in the low micromolar range.[3]

  • Experimental setup: Issues with cell health, reagent quality, or the experimental protocol itself can affect the outcome.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureLight ConditionsAtmosphereContainer
Solid ≤ -20°CProtect from lightInert gas (e.g., Ar, N₂)Tightly sealed, airtight
In DMSO -20°C to -80°CProtect from lightN/ATightly sealed single-use aliquots

Note: The stability of furanocoumarins in solution can be temperature-dependent. Studies on furanocoumarins in grapefruit juice have shown better retention at lower temperatures (e.g., 9°C vs. room temperature).[4][5] While this data is from a complex matrix, it suggests that colder storage is generally preferable.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • Pure this compound (solid)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to aid dissolution, but avoid high temperatures.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) sterile vials.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

Troubleshooting Workflow for this compound Usage

Chalepin_Troubleshooting cluster_solubility Solubility Issues cluster_activity Activity Issues start Start Troubleshooting issue Issue Encountered with this compound Experiment start->issue solubility_issue Cloudy Solution or Precipitate issue->solubility_issue Solubility Problem activity_issue Lack of Expected Biological Activity issue->activity_issue Activity Problem check_dissolution Check Initial Dissolution (Vortex, gentle warming) solubility_issue->check_dissolution check_dmso Verify DMSO Quality (Anhydrous, high-purity) check_dissolution->check_dmso Still Precipitate check_storage_solution Review Solution Storage (Aliquoted, -20°C/-80°C, protected from light) check_dmso->check_storage_solution DMSO is Good redissolve Attempt to Redissolve (Gentle warming, sonication) check_storage_solution->redissolve Storage is Correct check_cell_health Assess Cell Health and Culture Conditions check_storage_solution->check_cell_health Solution Storage Correct prepare_new Prepare Fresh Stock Solution redissolve->prepare_new Does Not Redissolve end Problem Resolved redissolve->end Redissolves prepare_new->end check_concentration Verify Final Concentration in Assay activity_issue->check_concentration check_storage_compound Review Storage of Solid this compound (≤-20°C, dark, dry, inert atmosphere) check_concentration->check_storage_compound Concentration Correct check_storage_compound->check_storage_solution Solid Storage Correct check_protocol Review Experimental Protocol and Reagents check_cell_health->check_protocol Cells are Healthy positive_control Run a Positive Control for the Assay check_protocol->positive_control Protocol is Correct new_compound Consider Using a Fresh Vial of this compound positive_control->new_compound Control Fails positive_control->end Control Works (Re-evaluate experiment) new_compound->end

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Chalepin and Chalepensin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of two natural furanocoumarins, Chalepin and Chalepensin. Both compounds, primarily isolated from plants of the Ruta genus, have demonstrated cytotoxic effects against various cancer cell lines. This document synthesizes experimental data to objectively compare their performance, detailing their mechanisms of action and providing protocols for key experimental assays.

Overview of this compound and Chalepensin

This compound and Chalepensin are structurally related furanocoumarins that have garnered interest in cancer research due to their pro-apoptotic and anti-proliferative activities.[1] While both compounds share a common coumarin core, structural differences may account for observed variations in their biological activities. This guide aims to elucidate these differences to inform future research and drug development efforts.

Comparative Cytotoxicity

Experimental data indicates that both this compound and Chalepensin exhibit cytotoxic activity against a range of cancer cell lines. However, their potency can vary depending on the cell type. A summary of their 50% inhibitory concentration (IC50) values from various studies is presented in Table 1. Notably, in A-549 non-small cell lung cancer cells, this compound has been reported to be more cytotoxic than Chalepensin.[1]

| Table 1: Comparative IC50 Values of this compound and Chalepensin in Various Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Cancer Type | IC50 Value | | this compound | A-549 | Non-Small Cell Lung Cancer | 8.69 ± 2.43 µg/mL (27.64 µM)[2][3][4] | | | A-549 | Non-Small Cell Lung Cancer | Mildly toxic with an IC50 of 23.4 µg/mL to normal MRC-5 cells[5] | | | MCF-7 | Breast Cancer | Remarkable cytotoxicity[6] | | | MDA-MB-231 | Breast Cancer | Moderate cytotoxicity[7] | | | HT-29 | Colon Cancer | Remarkable cytotoxicity[6] | | | HCT116 | Colon Cancer | Remarkable cytotoxicity[6] | | | Huh7.5 | Hepatoma | Good cytotoxicity[2] | | Chalepensin | A-549 | Non-Small Cell Lung Cancer | 18.5 µg/mL[5] | | | HT-29 | Colon Cancer | Cytotoxic[2] | | | MCF-7 | Breast Cancer | Cytotoxic[2] | | | A498 | Kidney Cancer | Cytotoxic[2] | | | PACA-2 | Pancreatic Cancer | Cytotoxic[2] | | | L5178Y-R | Murine Lymphoma | IC50 of 9.15 µg/mL |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Anticancer Action

While both compounds induce apoptosis, their underlying molecular mechanisms exhibit some differences.

This compound: A Multi-Targeted Approach

This compound has been shown to exert its anticancer effects through multiple pathways:

  • Induction of Extrinsic Apoptosis: this compound upregulates the expression of death receptors 4 and 5 (DR4 and DR5). This leads to the activation of caspase-8, which can then initiate a caspase cascade, ultimately leading to apoptosis.[2][8] The activation of caspase-8 can also cleave Bid to tBid, which in turn can activate the intrinsic (mitochondrial) apoptotic pathway.[2]

  • S Phase Cell Cycle Arrest: this compound causes an accumulation of cells in the S phase of the cell cycle, indicating an arrest at this stage.[8] This is associated with corresponding changes in the expression of cell cycle-related proteins like cyclins and cyclin-dependent kinases (CDKs).[4]

  • Inhibition of Pro-Survival Signaling Pathways: this compound has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways.[8] These pathways are often constitutively active in cancer cells and promote cell survival, proliferation, and inflammation. This compound's ability to inhibit these pathways contributes to its anticancer effects.[8]

Chalepin_Mechanism This compound This compound DR4_5 Death Receptors (DR4/5) This compound->DR4_5 Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits CellCycle Cell Cycle Progression This compound->CellCycle Inhibits S_Arrest S Phase Arrest This compound->S_Arrest Induces Caspase8 Caspase-8 DR4_5->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation STAT3->Proliferation

Caption: this compound's multi-target anticancer mechanism.
Chalepensin: Induction of Mitochondrial Apoptosis

The anticancer mechanism of Chalepensin is less characterized compared to this compound. However, available evidence suggests that it also induces apoptosis, primarily through the intrinsic or mitochondrial pathway.[1] This involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. It has been shown to be cytotoxic against various cancer cell lines, including those of the colon, lung, breast, kidney, and pancreas.[2]

Chalepensin_Mechanism Chalepensin Chalepensin Mitochondria Mitochondria Chalepensin->Mitochondria Induces Mitochondrial Permeability CancerCells Cancer Cells (Colon, Lung, Breast, Kidney, Pancreas) Chalepensin->CancerCells Targets ApoptoticFactors Pro-apoptotic Factors Mitochondria->ApoptoticFactors Releases Apoptosis Apoptosis ApoptoticFactors->Apoptosis Initiates MTT_Workflow cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound or Chalepensin A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G Apoptosis_Workflow cluster_1 Annexin V/PI Apoptosis Assay Workflow H Treat cells with This compound or Chalepensin I Harvest and wash cells with PBS H->I J Resuspend cells in Annexin V binding buffer I->J K Add Annexin V-FITC and Propidium Iodide (PI) J->K L Incubate in the dark K->L M Analyze by flow cytometry L->M CellCycle_Workflow cluster_2 Cell Cycle Analysis Workflow N Treat cells with This compound or Chalepensin O Harvest and fix cells in cold 70% ethanol N->O P Wash cells with PBS O->P Q Treat with RNase A to degrade RNA P->Q R Stain with Propidium Iodide (PI) Q->R S Analyze by flow cytometry R->S

References

Validating the In Vivo Anticancer Efficacy of Chalepin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of the anticancer efficacy of Chalepin, with a focus on its potential for in vivo applications in mouse models. While in vivo data remains limited, extensive in vitro studies provide a strong foundation for future preclinical development.

This compound, a natural dihydrofuranocoumarin found in plants of the Ruta genus, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in laboratory settings.[1][2] These promising in vitro results have spurred interest in its potential as a novel anticancer agent. However, a critical gap exists in the translation of this potential to in vivo models, with a notable scarcity of published studies validating its efficacy in mouse models of cancer.

This guide synthesizes the available preclinical data, primarily from in vitro experiments, to offer a comparative perspective on this compound's performance and to provide detailed experimental methodologies to aid in the design of future in vivo studies.

Comparative Anticancer Performance

To date, direct comparative studies of this compound against standard-of-care anticancer drugs in vivo are not available in the published literature. The majority of the efficacy data comes from in vitro cytotoxicity assays on various cancer cell lines.

In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Comments
A549Non-Small Cell Lung Carcinoma8.69 ± 2.4327.64[3][4]
MCF7Breast Cancer--Cytotoxic activity reported, but specific IC50 not consistently provided.[1]
HT29Colon Cancer--This compound displayed remarkable cytotoxicity.[1]
HCT116Colon Cancer--This compound displayed remarkable cytotoxicity.[1]
MDA-MB-231Breast Cancer--Mild cytotoxic effect reported.[1]
MRC-5Normal Lung Fibroblast> 100> 318Indicates low toxicity to normal cells.[1]

Experimental Protocols

The following are detailed methodologies from key in vitro experiments that form the basis of our current understanding of this compound's anticancer properties. These protocols can serve as a foundation for designing future in vivo studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µg/mL) and incubated for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound for specified time points, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB p65, STAT3, p-STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Chalepin_Anticancer_Mechanism This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits STAT3_Pathway STAT3 Pathway This compound->STAT3_Pathway Inhibits Apoptosis_Pathway Apoptotic Pathway This compound->Apoptosis_Pathway Activates Cell_Proliferation Cell Proliferation NFkB_Pathway->Cell_Proliferation Promotes Cell_Survival Cell Survival NFkB_Pathway->Cell_Survival Promotes STAT3_Pathway->Cell_Proliferation Promotes STAT3_Pathway->Cell_Survival Promotes Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Cell_Survival->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Caption: this compound's proposed anticancer mechanism of action.

The diagram above illustrates how this compound is believed to inhibit the pro-survival NF-κB and STAT3 signaling pathways while simultaneously activating apoptotic pathways, ultimately leading to a reduction in tumor growth.

Proposed In Vivo Experimental Workflow

The following workflow is a proposed experimental design for validating the anticancer efficacy of this compound in a mouse xenograft model.

In_Vivo_Workflow Start Start: A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Treatment Treatment Initiation (Tumor Volume ~100-150 mm³) Tumor_Growth->Treatment Groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Doxorubicin (Positive Control) Treatment->Groups Monitoring Continued Monitoring: - Tumor Volume - Body Weight - General Health Groups->Monitoring Endpoint Endpoint Determination: - Tumor Burden Limit - Study Duration Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Histopathology - Biomarker Analysis Endpoint->Analysis

Caption: Proposed workflow for an in vivo xenograft study.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anticancer properties, warranting further investigation into its in vivo efficacy. The primary challenge for the research community is the lack of robust in vivo data from well-controlled studies in mouse models. Future research should prioritize conducting xenograft and potentially patient-derived xenograft (PDX) model studies to:

  • Determine the optimal dose, schedule, and route of administration for this compound in vivo.

  • Quantify the extent of tumor growth inhibition compared to both negative and positive controls (e.g., doxorubicin, paclitaxel).

  • Evaluate the toxicity profile and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in animal models.

  • Investigate the in vivo mechanism of action by analyzing biomarkers from tumor tissues.

By addressing these critical questions, the true therapeutic potential of this compound as a novel anticancer agent can be effectively validated, paving the way for potential clinical development.

References

The Synergistic Potential of Chalepin with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

Chalepin, a natural dihydrofuranocoumarin isolated from plants of the Ruta genus, has demonstrated significant anticancer properties, positioning it as a compelling candidate for combination therapies. This guide provides a comprehensive comparison of this compound's potential synergistic effects with conventional chemotherapy drugs. While direct in-vivo and in-vitro studies on this compound's synergistic effects are limited, this report synthesizes the existing data on its standalone anticancer activity and mechanism of action to extrapolate its potential in combination with established chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel.

Quantitative Analysis of this compound's Anticancer Activity

This compound has exhibited potent cytotoxic effects across a range of cancer cell lines. The following table summarizes its inhibitory concentrations (IC50), providing a baseline for its anticancer efficacy.

Cancer Cell LineType of CancerIC50 of this compoundReference
A549Non-small cell lung carcinoma27.64 µM[1][2]
MCF-7Breast CancerComparable to doxorubicin[2]
HL-60LeukemiaComparable to doxorubicin[2]
SMMC-7721HepatocarcinomaComparable to doxorubicin[2]
SW-480Colon adenocarcinomaComparable to doxorubicin[2]
HT29Colon CancerData not quantified[3]
HCT116Colon CancerData not quantified[3]
MDA-MB-231Breast CancerData not quantified[3]

Potential for Synergy with Conventional Chemotherapy Drugs

The synergistic potential of this compound can be inferred from its multifaceted mechanism of action, which involves inducing cell cycle arrest and apoptosis through various signaling pathways. When combined with conventional chemotherapy drugs that have distinct mechanisms, there is a strong theoretical basis for enhanced anticancer effects.

This compound and Cisplatin

Cisplatin is a platinum-based drug that causes DNA damage in cancer cells, leading to apoptosis. A study on a related chalcone, Chal-24, demonstrated significant synergy with cisplatin in lung cancer cells.[4][5] The combination of Chal-24 and cisplatin synergistically induced apoptotic cytotoxicity.[4][5] This was attributed to Chal-24-induced autophagy and the promotion of Ripoptosome formation, which enhances apoptosis signaling.[4][5] Given that this compound also induces apoptosis, a similar synergistic mechanism with cisplatin is plausible.

Hypothesized Synergistic Mechanism:

cluster_this compound This compound cluster_cisplatin Cisplatin This compound This compound apoptosis_this compound Induces Apoptosis (Intrinsic Pathway) This compound->apoptosis_this compound synergy Synergistic Apoptosis apoptosis_this compound->synergy cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage apoptosis_cisplatin Induces Apoptosis (Extrinsic Pathway) dna_damage->apoptosis_cisplatin apoptosis_cisplatin->synergy

Caption: Hypothesized synergy of this compound and Cisplatin.

This compound and Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to cell death. This compound's ability to induce apoptosis through the intrinsic (mitochondrial) pathway could complement doxorubicin's action, leading to a more profound apoptotic response.[6][7]

Hypothesized Synergistic Mechanism:

cluster_this compound This compound cluster_doxorubicin Doxorubicin This compound This compound mitochondrial_apoptosis Mitochondrial-Mediated Apoptosis This compound->mitochondrial_apoptosis cell_death Enhanced Cell Death mitochondrial_apoptosis->cell_death doxorubicin Doxorubicin topoisomerase_inhibition Topoisomerase II Inhibition doxorubicin->topoisomerase_inhibition topoisomerase_inhibition->cell_death

Caption: Hypothesized synergy of this compound and Doxorubicin.

This compound and Paclitaxel

Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound has been shown to cause cell cycle arrest at the S phase in A549 cells.[1][8] The combination of two agents that target different phases of the cell cycle could result in a potent synergistic effect, preventing cancer cells from progressing through the cell cycle and ultimately leading to their demise.

Hypothesized Synergistic Mechanism:

cluster_this compound This compound cluster_paclitaxel Paclitaxel This compound This compound s_phase_arrest S Phase Arrest This compound->s_phase_arrest cell_cycle_block Comprehensive Cell Cycle Blockade s_phase_arrest->cell_cycle_block paclitaxel Paclitaxel g2m_phase_arrest G2/M Phase Arrest paclitaxel->g2m_phase_arrest g2m_phase_arrest->cell_cycle_block

Caption: Hypothesized synergy of this compound and Paclitaxel.

Signaling Pathways Modulated by this compound

This compound's anticancer effects are mediated through its influence on several key signaling pathways. Understanding these pathways is crucial for identifying potential synergistic interactions.

Apoptotic Pathway

This compound induces apoptosis through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins like p53, Bax, and Bak, while downregulating anti-apoptotic proteins such as Bcl-2, survivin, and XIAP.[6][7] Furthermore, this compound activates caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic cascades, respectively.[1][2]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound dr4_dr5 Upregulates DR4/DR5 This compound->dr4_dr5 bax_bak Upregulates Bax/Bak This compound->bax_bak bcl2 Downregulates Bcl-2 This compound->bcl2 caspase8 Activates Caspase-8 dr4_dr5->caspase8 caspase3 Activates Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2->cytochrome_c caspase9 Activates Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's modulation of apoptotic pathways.

NF-κB and STAT3 Pathways

This compound has been shown to suppress the Nuclear Factor-Kappa B (NF-κB) pathway and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][8] Both NF-κB and STAT3 are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation. Their inhibition by this compound contributes significantly to its anticancer effects.

This compound This compound nfkb NF-κB Pathway This compound->nfkb stat3 STAT3 Phosphorylation This compound->stat3 proliferation Cell Proliferation nfkb->proliferation survival Cell Survival nfkb->survival stat3->proliferation stat3->survival

References

Cross-reactivity and target specificity of Chalepin in kinase inhibitor screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring compound Chalepin, focusing on its target specificity and potential cross-reactivity in the context of kinase inhibitor screens. While a direct broad-panel kinase screen for this compound is not extensively documented in publicly available literature, this guide synthesizes existing data on its biological effects and compares them with well-characterized kinase inhibitors that target similar signaling pathways. This comparative approach offers insights into this compound's potential mechanisms of action and its specificity profile.

Executive Summary

This compound, a furanocoumarin isolated from Ruta angustifolia, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways, notably the NF-κB and STAT3 pathways, which are critical regulators of cancer cell proliferation, survival, and inflammation.[3] This guide compares the known biological effects of this compound with the kinase inhibition profiles of established inhibitors targeting these pathways, such as IKK and JAK inhibitors, as well as broad-spectrum inhibitors like Staurosporine and Dasatinib. This analysis aims to provide a framework for evaluating this compound's potential as a targeted therapeutic agent.

Comparative Analysis of this compound and Selected Kinase Inhibitors

This section provides a detailed comparison of this compound with other kinase inhibitors. The data is organized to highlight differences in their mechanisms of action, target pathways, and cellular effects.

Cytotoxicity Profiles

The following table summarizes the cytotoxic activity of this compound and comparator compounds in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)27.64[2]
MCF7 (Breast Cancer)15.2
HT29 (Colon Cancer)Not specified
HCT116 (Colon Cancer)Not specified
Staurosporine HeLa S30.004[4]
PC12>1 (for apoptosis)[4]
Dasatinib K562 (CML)<0.001[5]
IKK Inhibitor (IKK-16) --
JAK Inhibitor (Tofacitinib) --

Note: IC50 values for IKK and JAK inhibitors are highly cell-type and context-dependent and are therefore not listed as a single value.

Effects on Key Signaling Pathways

The table below compares the impact of this compound and other inhibitors on the NF-κB and STAT3 signaling pathways.

CompoundTarget PathwayKey Proteins AffectedObserved EffectReference
This compound NF-κBp-IκBα, p-p65Downregulation[3]
STAT3p-STAT3 (Tyr705)Downregulation[3]
IKK Inhibitors NF-κBIKKα, IKKβInhibition of IκBα phosphorylation[6][7]
JAK Inhibitors STAT3JAK1, JAK2, JAK3, TYK2Inhibition of STAT3 phosphorylation[8][9]
Staurosporine MultiplePKC, PKA, p60v-src, etc.Broad-spectrum inhibition[10]
Dasatinib MultipleBcr-Abl, Src family, c-Kit, PDGFRβ, etc.Broad-spectrum inhibition[5][11]
Effects on Cell Cycle and Apoptosis

This table summarizes the cellular outcomes induced by this compound and comparator compounds.

CompoundEffect on Cell CycleEffect on ApoptosisKey MarkersReference
This compound S-phase arrestInductionDownregulation of Cyclin D, Cyclin E, CDK2, CDK4; Upregulation of Caspase-8[3]
Staurosporine G2/M arrest (cell-dependent)Potent induction-[10]
Dasatinib G1 arrestInduction-[5]
IKK Inhibitors Can induce arrest or apoptosisCan induce apoptosisDependent on cellular context[6]
JAK Inhibitors Can induce arrest or apoptosisCan induce apoptosisDependent on cellular context[9]

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways discussed and a typical experimental workflow for assessing protein phosphorylation.

Signaling Pathway Diagrams

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK_complex inhibits (putative) IKK_Inhibitors IKK Inhibitors IKK_Inhibitors->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Gene_expression Target Gene Expression DNA->Gene_expression

Figure 1: NF-κB Signaling Pathway and Points of Inhibition.

STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes This compound This compound This compound->pSTAT3 inhibits phosphorylation JAK_Inhibitors JAK Inhibitors JAK_Inhibitors->JAK inhibits DNA DNA pSTAT3_dimer->DNA binds Gene_expression Target Gene Expression DNA->Gene_expression

Figure 2: STAT3 Signaling Pathway and Points of Inhibition.
Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture and Treatment with Inhibitor lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

Figure 3: Western Blot Workflow for Protein Phosphorylation Analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of phosphorylated STAT3 in cell lysates.[3][12]

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound or comparator inhibitor for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[13]

1. Cell Preparation:

  • Culture and treat cells with the compound of interest.

  • Harvest cells by trypsinization and wash with PBS.

2. Fixation:

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Gate on single cells to exclude doublets and aggregates.

  • Acquire data and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptotic cells using Annexin V and a viability dye (e.g., Propidium Iodide).[14]

1. Cell Preparation:

  • Treat cells with the test compound to induce apoptosis.

  • Harvest both adherent and floating cells and wash with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry immediately after staining.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The available evidence suggests that this compound exerts its anti-cancer effects through the modulation of critical signaling pathways, including NF-κB and STAT3. While its precise kinase targets remain to be elucidated through comprehensive screening, its demonstrated biological activities provide a strong rationale for further investigation. Future studies should focus on performing broad-panel kinase assays (kinome scans) to identify the direct kinase targets of this compound. This will be crucial for understanding its selectivity, predicting potential off-target effects, and optimizing its development as a potential therapeutic agent. A detailed understanding of its kinase interaction profile will enable a more direct and informative comparison with existing kinase inhibitors and will be instrumental in guiding its preclinical and clinical development.

References

A Comparative Analysis of the Antiviral Mechanisms of Chalepin and Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral mechanisms of Chalepin, a natural furocoumarin, and Ribavirin, a synthetic guanosine analog. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antiviral agents.

Introduction

The ongoing challenge of viral diseases necessitates the exploration of diverse antiviral compounds. This compound, a natural product isolated from plants of the Ruta genus, has demonstrated potent antiviral activity, particularly against Hepatitis C Virus (HCV).[1][2][3][4][5] Ribavirin is a broad-spectrum antiviral drug that has been a cornerstone of combination therapy for chronic HCV infection and is also used against other RNA viruses.[6][7][8][9][10][11][12][13][14] Understanding the distinct and overlapping mechanisms of these two molecules can inform the development of more effective antiviral strategies.

Antiviral Mechanisms

This compound: A Post-Entry Inhibitor of HCV

This compound's primary antiviral activity against HCV occurs at the post-entry stage of the viral life cycle.[1][3][5] Experimental evidence indicates that it effectively inhibits HCV RNA replication and the synthesis of viral proteins.[1][3][5] While the precise molecular target of this compound is still under investigation, it is suggested that it may modulate host cell signaling pathways, such as the NF-kB pathway, to create an unfavorable environment for viral replication.[2]

Ribavirin: A Multi-Pronged Antiviral Agent

Ribavirin exerts its broad-spectrum antiviral effects through multiple mechanisms of action, which can vary depending on the specific virus.[6][8][9][10][11][14] The most well-characterized mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[6][7][9][11][12] This depletion of a crucial building block for viral RNA synthesis inhibits the replication of a wide range of viruses.[7][9][12]

  • Direct Inhibition of Viral Polymerase: As a guanosine analog, ribavirin triphosphate can be mistakenly incorporated by viral RNA-dependent RNA polymerase (RdRp), leading to chain termination or inhibition of further nucleotide binding.[6] This has been demonstrated for viruses such as influenza virus and HCV.[6][7]

  • Lethal Mutagenesis: The incorporation of ribavirin triphosphate into the viral genome can induce an increased mutation rate, leading to an "error catastrophe" where the accumulation of deleterious mutations results in non-viable viral progeny.[6][8][10][11]

  • Immunomodulation: Ribavirin has been shown to modulate the host immune response, often promoting a Th1-biased T-cell response, which is more effective at clearing viral infections.[8][9][11]

  • Inhibition of Viral mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, a process essential for the stability and translation of viral transcripts.[6][8][11]

Quantitative Comparison of Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Ribavirin against various viruses as reported in the literature.

CompoundVirusCell LineIC50Reference(s)
This compoundHepatitis C Virus (HCV)Huh7.51.7 ± 0.5 µg/mL (5.4 µM)[1][2][3][4]
RibavirinHepatitis C Virus (HCV)Huh7.52.8 ± 0.4 µg/mL (11.5 µM)[1][3]
RibavirinHepatitis E Virus (HEV)Huh73 µM[15]
RibavirinSFTSVVero3.69 to 8.72 µg/mL (15.1 to 35.7 µM)[16]
RibavirinYellow Fever Virus (YFV)Vero12.3 ± 5.6 µg/mL (50.4 µM)[12]
RibavirinhPIV3Vero9.4 ± 6.1 µg/mL (38.5 µM)[12]
RibavirinRSVHeLa3.74 ± 0.87 µg/mL (15.3 µM)[12]

Experimental Protocols

This compound: Anti-HCV Replicon Assay

A common method to assess the anti-HCV activity of this compound involves the use of a subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh7.5).

  • Cell Seeding: Huh7.5 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.

  • Luciferase Assay: The level of HCV replication is quantified by measuring the luciferase activity in the cell lysates.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Ribavirin: Plaque Reduction Assay

The antiviral activity of Ribavirin against many viruses can be determined using a plaque reduction assay.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well plates.

  • Viral Infection: The cell monolayers are infected with a known amount of virus for a short adsorption period (e.g., 1 hour).

  • Compound Overlay: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of Ribavirin.

  • Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.

  • Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.

  • Data Analysis: The IC50 value is determined as the concentration of Ribavirin that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathways and Experimental Workflows

Chalepin_Antiviral_Mechanism cluster_virus_lifecycle HCV Life Cycle cluster_host_cell Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Translation Inhibits This compound->Replication Inhibits NFkB NF-kB Pathway This compound->NFkB Modulates? NFkB->Replication Supports HostFactors Other Host Factors

Caption: Proposed antiviral mechanism of this compound against HCV.

Ribavirin_Antiviral_Mechanisms cluster_mechanisms Multiple Mechanisms of Action cluster_outcomes Antiviral Outcomes Ribavirin Ribavirin IMPDH IMPDH Inhibition Ribavirin->IMPDH RdRp Viral RdRp Inhibition Ribavirin->RdRp Mutagenesis Lethal Mutagenesis Ribavirin->Mutagenesis Immune Immunomodulation Ribavirin->Immune Capping mRNA Capping Inhibition Ribavirin->Capping GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Chain_termination Chain Termination RdRp->Chain_termination Error_catastrophe Error Catastrophe Mutagenesis->Error_catastrophe Th1_response Enhanced Th1 Response Immune->Th1_response Translation_inhibition Inhibition of Viral Translation Capping->Translation_inhibition Viral Replication Inhibition Viral Replication Inhibition GTP_depletion->Viral Replication Inhibition Chain_termination->Viral Replication Inhibition Production of Non-viable Virus Production of Non-viable Virus Error_catastrophe->Production of Non-viable Virus Enhanced Viral Clearance Enhanced Viral Clearance Th1_response->Enhanced Viral Clearance Viral Protein Synthesis Inhibition Viral Protein Synthesis Inhibition Translation_inhibition->Viral Protein Synthesis Inhibition

Caption: The multifaceted antiviral mechanisms of Ribavirin.

Experimental_Workflow_Comparison cluster_this compound This compound: Anti-HCV Replicon Assay cluster_ribavirin Ribavirin: Plaque Reduction Assay C1 Seed Huh7.5-replicon cells C2 Treat with this compound C1->C2 C3 Incubate (72h) C2->C3 C4 Measure Luciferase Activity C3->C4 C5 Calculate IC50 C4->C5 R1 Seed Vero cells R2 Infect with virus R1->R2 R3 Overlay with Ribavirin-containing medium R2->R3 R4 Incubate until plaques form R3->R4 R5 Stain and count plaques R4->R5 R6 Calculate IC50 R5->R6

Caption: Comparative workflow of antiviral assays for this compound and Ribavirin.

Conclusion

This compound and Ribavirin represent two distinct approaches to antiviral therapy. This compound exhibits a more targeted mechanism against HCV by inhibiting post-entry replication steps.[1][3][5] In contrast, Ribavirin's broad-spectrum activity stems from its ability to interfere with multiple, highly conserved viral and host processes.[6][8][9][10][11][14] The higher potency of this compound against HCV in in vitro studies suggests its potential as a lead compound for the development of novel anti-HCV agents.[1][2][3][4] Further research into the precise molecular targets of this compound and the potential for combination therapies with drugs like Ribavirin could open new avenues for treating viral infections. A study has already shown that this compound can enhance the anti-HCV activities of current antiviral drugs, including Ribavirin, in a synergistic manner.[17]

References

Chalepin in Focus: A Head-to-Head Comparison with Other Natural Coumarins in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural coumarin Chalepin with other notable coumarins, supported by experimental data. We delve into its cytotoxic effects, underlying signaling pathways, and provide detailed experimental protocols for key assays.

This compound, a dihydrofuranocoumarin primarily isolated from plants of the Ruta genus, has garnered significant attention in cancer research for its potent cytotoxic and pro-apoptotic activities. This guide offers a comparative analysis of this compound's performance against other natural coumarins, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action to aid in the evaluation of its therapeutic potential.

Comparative Cytotoxicity of Natural Coumarins

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other natural coumarins against various cancer cell lines, as reported in multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CoumarinCancer Cell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)27.64[1][2]
MCF-7 (Breast Cancer)8.5 (as reported in µg/mL)
MDA-MB-231 (Breast Cancer)19.8 (as reported in µg/mL)
HT29 (Colon Carcinoma)-[3]
HCT116 (Colorectal Carcinoma)-[3]
Chalepensin A549 (Lung Carcinoma)18.5 (as reported in µg/mL)[4]
Rutamarin MCF-7 (Breast Cancer)-[3]
HT29 (Colon Carcinoma)-[3]
HCT116 (Colorectal Carcinoma)-[3]
Imperatorin --
Bergapten --
Xanthyletin MCF-7 (Breast Cancer)18.4 (as reported in µg/mL)

Note: Some IC50 values were reported in µg/mL and have been noted accordingly. Conversion to µM requires the molecular weight of the specific compound.

Unraveling the Mechanism: this compound's Impact on Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[2][5] One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are constitutively active in many cancers and contribute to tumor progression.[2][5]

By suppressing the NF-κB and STAT3 signaling cascades, this compound downregulates the expression of various downstream target genes that promote cell proliferation (e.g., cyclin D1) and inhibit apoptosis (e.g., Bcl-2, Bcl-xL).[2][4] Furthermore, this compound has been shown to induce apoptosis through both the extrinsic and intrinsic pathways.[1][5][6] It upregulates the expression of death receptors, leading to the activation of the extrinsic apoptotic pathway, and also triggers the mitochondrial-mediated intrinsic pathway.[1][5]

Chalepin_Signaling_Pathway This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway inhibits STAT3_pathway STAT3 Pathway This compound->STAT3_pathway inhibits Extrinsic_Apoptosis Extrinsic Apoptosis This compound->Extrinsic_Apoptosis induces Intrinsic_Apoptosis Intrinsic Apoptosis This compound->Intrinsic_Apoptosis induces Proliferation Cell Proliferation (e.g., Cyclin D1) NFkB_pathway->Proliferation promotes Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bcl-2, Bcl-xL) NFkB_pathway->Apoptosis_Inhibition promotes STAT3_pathway->Proliferation promotes STAT3_pathway->Apoptosis_Inhibition promotes Cell_Death Cancer Cell Death Extrinsic_Apoptosis->Cell_Death Intrinsic_Apoptosis->Cell_Death

This compound's multifaceted mechanism of action against cancer cells.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited in the comparison of this compound and other natural coumarins.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the coumarins are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of coumarins start->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance analysis Calculate cell viability and IC50 values absorbance->analysis

A generalized workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin compounds. A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for NF-κB and STAT3 Pathways

Western blotting is employed to investigate the effect of this compound on the protein expression levels and phosphorylation status of key components of the NF-κB and STAT3 signaling pathways.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound for various time points. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cancer cells are treated with this compound for a specified duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: The fixed cells are washed with PBS and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is measured for each cell.

  • Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content. An increase in the sub-G1 peak can be indicative of apoptosis.

This comprehensive guide provides a foundational understanding of this compound's comparative performance and mechanism of action, offering valuable insights for researchers dedicated to the discovery and development of novel anticancer therapeutics. The detailed protocols serve as a practical resource for designing and executing further investigations into the promising potential of this compound and other natural coumarins.

References

Independent Validation of Chalepin's Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported effects of Chalepin on the Nuclear Factor-kappa B (NF-κB) signaling pathway against two well-characterized alternative inhibitors, Parthenolide and BAY 11-7082. The primary aim is to present the available experimental data to aid in the evaluation of this compound as a potential modulator of this critical cellular pathway.

It is important to note that, to date, the primary research detailing this compound's inhibitory effects on the NF-κB pathway originates from a single study by Richardson et al. (2017). While this study provides a mechanistic basis for this compound's action, independent experimental validation by other research groups is not yet available in the published literature. This guide, therefore, compares the findings of the foundational this compound study with the broader, more extensively validated data available for Parthenolide and BAY 11-7082.

The NF-κB Signaling Pathway and Points of Inhibition

The canonical NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (p) NF-κB Complex (Inactive) p65 p50 IκBα IκBα->NF-κB Complex (Inactive) Ub Ubiquitin IκBα->Ub Ubiquitination p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation NF-κB Complex (Inactive)->IκBα NF-κB Complex (Inactive)->p65 NF-κB Complex (Inactive)->p50 Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IκBα Inhibits Phosphorylation This compound->p65 Inhibits Phosphorylation Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits BAY 11-7082 BAY 11-7082 BAY 11-7082->IκBα Inhibits Phosphorylation NF-κB Complex (Active) p65 p50 p65_n->NF-κB Complex (Active) p50_n->NF-κB Complex (Active) DNA DNA NF-κB Complex (Active)->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription

Figure 1: The canonical NF-κB signaling pathway and proposed points of inhibition.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the available quantitative data on the effects of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway. All studies on this compound were conducted in A549 non-small cell lung cancer cells. For comparison, data for Parthenolide and BAY 11-7082 in A549 cells are prioritized where available.

CompoundCell LineAssayKey FindingsReference
This compound A549Western Blot- Downregulation of IκBα phosphorylation (0.62-fold at 6h).[1] - Downregulation of nuclear p65 (0.57-fold at 6h).[1] - Downregulation of nuclear phospho-p65 (0.58-fold at 6h).[1] - Downregulation of cIAP-1 (0.79-fold at 24h), cIAP-2 (0.56-fold at 24h).[1]Richardson et al., 2017[1]
Parthenolide A549Western Blot- Antagonized Taxol-mediated IKKα/β phosphorylation. - Inhibited Taxol-induced NF-κB nuclear translocation.Li et al., 2009
A549/DOXWestern Blot- Exhibited an inhibitory effect on NF-κB activation in doxorubicin-resistant cells.Luo et al., 2013[2]
BAY 11-7082 A549Luciferase Assay- Inhibited TNF-α/IL-1β induced NF-κB luciferase activity.Chen et al., 2021[3]
A549Western Blot- Blocked RSV-induced NF-κB nuclear translocation.Liu et al., 2023[4]
A549RT-etoWestern Blot- Reduced NF-κB protein levels in etoposide-resistant cells.Kim et al., 2017[5]
Tumor cellsKinase Assay- IC50 for TNF-α-induced IκBα phosphorylation is ~10 µM.Pierce et al., 1997
Endothelial cellsCell-based Assay- IC50 for TNF-α-induced adhesion molecule expression is 5-10 µM.Pierce et al., 1997

Experimental Validation Workflow

A typical experimental workflow to validate the inhibitory effect of a compound on the NF-κB pathway involves a series of assays to confirm the mechanism of action at different stages of the signaling cascade.

Experimental_Workflow cluster_workflow Validation Workflow Cell_Treatment Cell Culture and Treatment with Inhibitor Western_Blot Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) Cell_Treatment->Western_Blot Nuclear_Fractionation Nuclear/Cytoplasmic Fractionation Cell_Treatment->Nuclear_Fractionation Luciferase_Assay Luciferase Reporter Assay Cell_Treatment->Luciferase_Assay Nuclear_Fractionation->Western_Blot Nuclear p65 EMSA EMSA for NF-κB DNA Binding Nuclear_Fractionation->EMSA Downstream_Analysis Downstream Gene/Protein Expression Analysis (e.g., qPCR, ELISA) Luciferase_Assay->Downstream_Analysis

Figure 2: A general experimental workflow for validating an NF-κB inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess NF-κB pathway inhibition. Specific details may need to be optimized based on the cell line and experimental conditions.

Cell Culture and Treatment
  • Cell Seeding: A549 cells are seeded in appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Preparation: Stock solutions of this compound, Parthenolide, or BAY 11-7082 are prepared in a suitable solvent (e.g., DMSO) and diluted to the final working concentration in cell culture medium.

  • Treatment: Cells are treated with the inhibitors for the desired time points (e.g., 1, 6, 12, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Stimulation (if applicable): In some experiments, cells are pre-treated with the inhibitor for a specific duration (e.g., 1 hour) before stimulation with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a shorter period (e.g., 30 minutes).

Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on an SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
  • Nuclear Extract Preparation: Following cell treatment, nuclear extracts are prepared using a nuclear extraction kit or a hypotonic lysis buffer method.

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

  • Binding Reaction: Labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)).

  • Native Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: The location of the labeled probe is detected using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).

NF-κB Luciferase Reporter Gene Assay
  • Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

  • Treatment and Stimulation: After transfection, cells are treated with the inhibitor and/or stimulated with an NF-κB activator.

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Comparative Summary of NF-κB Inhibitors

Inhibitor_Comparison This compound This compound Source: Natural (Ruta angustifolia) Primary Target (reported): p-IκBα, p-p65 Validation: Limited (single study) Parthenolide Parthenolide Source: Natural (Feverfew) Primary Target: IKK Complex Validation: Extensive BAY 11-7082 BAY 11-7082 Source: Synthetic Primary Target: p-IκBα Validation: Extensive

Figure 3: A summary of the key features of this compound and alternative NF-κB inhibitors.

Conclusion

The available evidence from a single study suggests that this compound inhibits the NF-κB pathway by preventing the phosphorylation of both IκBα and the p65 subunit in A549 cells.[1] However, a critical need for independent validation of these findings remains. In comparison, Parthenolide and BAY 11-7082 are well-established NF-κB inhibitors with more extensive characterization across various cell lines and experimental systems. While Parthenolide primarily targets the upstream IKK complex, BAY 11-7082, similar to the reported action of this compound, inhibits the phosphorylation of IκBα. The quantitative data presented in this guide can serve as a benchmark for future studies aimed at independently validating and further characterizing the potential of this compound as a modulator of the NF-κB pathway. Researchers are encouraged to perform direct, side-by-side comparisons of these compounds under identical experimental conditions to ascertain their relative potencies and specific mechanisms of action.

References

Chalepin: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the therapeutic potential of Chalepin, a natural dihydrofuranocoumarin. This compound has demonstrated significant promise in preclinical studies, particularly in the fields of oncology and virology. This document aims to objectively compare its performance with established therapeutic alternatives, supported by experimental data, to aid in future research and development decisions.

Anticancer Activity: A Comparative Overview

This compound has exhibited potent cytotoxic effects across a range of human cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to standard chemotherapeutic agents.

Cell LineThis compound IC50 (µM)Comparator DrugComparator IC50 (µM)
A549 (Non-small cell lung cancer) 27.64[1][2][3]Doxorubicin0.086 - >20[4][5][6]
Erlotinib5.3 - 23[7][8]
MCF7 (Breast cancer) Strong cytotoxicity (IC50 not specified)[9]Paclitaxel0.0075 - 3.5[10][11]
HT29 (Colon adenocarcinoma) Strong cytotoxicity (IC50 not specified)[9]--
HCT116 (Colorectal carcinoma) Strong cytotoxicity (IC50 not specified)[9]--
MDA-MB-231 (Breast cancer) Mild cytotoxicity (IC50 not specified)[9]Paclitaxel0.3[10]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative perspective.

Antiviral Activity: Hepatitis C Virus (HCV)

This compound has shown significant inhibitory activity against Hepatitis C virus replication.[12] A comparative analysis with the commonly used antiviral drug Ribavirin is presented below.

VirusThis compound IC50 (µg/mL)Comparator DrugComparator IC50 (µg/mL)
Hepatitis C Virus (HCV) 1.7 ± 0.5[13]Ribavirin2.8 ± 0.4[13]

Notably, this compound demonstrated a lower IC50 value than Ribavirin, suggesting a higher potency in inhibiting HCV replication in the studied model.[12]

Mechanism of Action: Key Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of NF-κB and STAT3 Pathways

This compound has been shown to suppress the activation of two key transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[14][15] These pathways are often constitutively active in cancer cells, promoting inflammation, cell survival, and proliferation. This compound's inhibitory action on these pathways contributes significantly to its anticancer properties.[14]

G This compound's Inhibition of Pro-Survival Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits STAT3 STAT3 Pathway This compound->STAT3 inhibits Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation STAT3->Survival

Caption: this compound inhibits the NF-κB and STAT3 pro-survival pathways.

Induction of Apoptosis

This compound induces programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][14]

  • Extrinsic Pathway: this compound upregulates the expression of death receptors DR4 and DR5 on the cell surface. This leads to the activation of caspase-8, which in turn can initiate the caspase cascade, leading to apoptosis.[14][15]

  • Intrinsic Pathway: this compound can also trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspases, leading to cell death.[2]

G Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalepin_ext This compound DR45 Death Receptors (DR4/DR5) Chalepin_ext->DR45 upregulates Casp8 Caspase-8 DR45->Casp8 activates Caspase_Cascade Caspase Cascade Casp8->Caspase_Cascade Chalepin_int This compound Mitochondria Mitochondria Chalepin_int->Mitochondria triggers CytC Cytochrome c Mitochondria->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to evaluate the therapeutic potential of this compound.

Cell Culture
  • Cell Lines: A549 (human non-small cell lung cancer), MCF7 (human breast adenocarcinoma), HT29 (human colon adenocarcinoma), HCT116 (human colorectal carcinoma), and MDA-MB-231 (human breast adenocarcinoma) cells were used.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assays
  • Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content. Cells are seeded in 96-well plates, treated with various concentrations of the test compound, and incubated for a specified period. After incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.[1][2]

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Apoptosis Detection
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the nucleus of necrotic cells with compromised membranes.[1]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTP.[1]

  • Hoechst/PI Staining: This fluorescence microscopy technique is used to visualize nuclear morphology. Hoechst 33342 stains the condensed chromatin in apoptotic cells blue, while PI stains the nuclei of late apoptotic or necrotic cells red.[1][2]

Western Blotting

This technique is used to detect specific proteins in a sample.[1][2]

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE: Proteins are separated by size using gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.

The following diagram illustrates a general workflow for evaluating the anticancer activity of this compound.

G Experimental Workflow for Anticancer Evaluation cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_results 4. Results Start Cancer Cell Lines Culture Seeding in Plates Start->Culture Treatment Incubation with this compound (various concentrations) Culture->Treatment Cytotoxicity Cytotoxicity Assays (SRB, MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, TUNEL) Treatment->Apoptosis WesternBlot Western Blotting (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Confirmation Apoptosis Confirmation Apoptosis->Apoptosis_Confirmation Pathway_Analysis Signaling Pathway Modulation WesternBlot->Pathway_Analysis

Caption: A typical workflow for assessing this compound's anticancer effects.

Conclusion and Future Directions

The compiled data strongly suggests that this compound is a promising therapeutic candidate with potent anticancer and antiviral activities. Its ability to modulate key signaling pathways like NF-κB and STAT3, and to induce apoptosis in cancer cells, provides a strong mechanistic basis for its observed effects. Furthermore, its superior in vitro efficacy against HCV compared to Ribavirin warrants further investigation.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of cancer and HCV infection.

  • Pharmacokinetic and toxicity profiles: To assess the safety and bioavailability of this compound.

  • Structure-activity relationship (SAR) studies: To identify more potent and selective analogs of this compound.

  • Combination therapies: To explore the synergistic effects of this compound with existing anticancer and antiviral drugs.

This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The presented data and experimental frameworks can aid in the design of future studies aimed at translating these promising preclinical findings into clinical applications.

References

Chalepin's Preferential Targeting of Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Chalepin, a natural dihydrofuranocoumarin isolated from plants of the Ruta genus, has demonstrated notable cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting its potential as a selective anticancer agent. This guide provides a comparative assessment of this compound's selectivity, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of its therapeutic promise.

Cytotoxicity Profile: Cancer vs. Normal Cells

Experimental data consistently indicates that this compound is more potent against cancer cells than normal cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower in cancer cell lines compared to normal cell lines.

One study reported that this compound exhibited an IC50 value of 8.69 µg/mL (27.64 µM) against the A549 human non-small cell lung cancer cell line.[1][2] In contrast, its cytotoxicity towards the normal human lung fibroblast cell line, MRC-5, was considerably lower, with a reported IC50 value of 23.4 µg/mL.[1][3] Another study indicated that this compound displayed remarkable cytotoxicity against a panel of cancer cell lines, including MCF7 (breast), HT29 (colon), and HCT116 (colon), while showing no activity against the normal MRC-5 cell line at concentrations up to 100 µg/mL.[4][5] This differential activity underscores this compound's selective nature.

Cell LineCell TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
A549 Non-small cell lung carcinoma8.69 ± 2.4327.64[1][2][6]
Huh7.5 Hepatoma--[6]
MCF7 Breast adenocarcinomaActive-[4]
HT29 Colon adenocarcinomaActive-[4]
HCT116 Colon carcinomaActive-[4]
MDA-MB-231 Breast adenocarcinoma (triple-negative)Mild Activity-[4]
MRC-5 Normal human lung fibroblast23.4-[1][3]
MRC-5 Normal human lung fibroblast> 100-[4][5]

Mechanisms of Action: A Deeper Dive into Selectivity

This compound's selective cytotoxicity appears to stem from its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2][6] In A549 lung cancer cells, this compound treatment leads to the upregulation of pro-apoptotic proteins such as p53, Bax, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2, survivin, and XIAP.[2] This shift in the balance of apoptotic regulators pushes the cancer cells towards self-destruction. Furthermore, this compound activates caspase-8 and caspase-9, key executioner enzymes in the extrinsic and intrinsic apoptotic pathways, respectively.[1][6]

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which is tightly linked to the cell cycle. This compound has been observed to cause cell cycle arrest at the S phase in A549 cells.[1][6] This prevents the cancer cells from replicating their DNA, thereby halting their proliferation.

Downregulation of Pro-Survival Signaling Pathways

This compound has been found to suppress several key signaling pathways that are crucial for cancer cell survival and proliferation:

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation. This compound treatment has been shown to downregulate this pathway in A549 cells.[6][7]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another protein that is often overactive in cancer, contributing to tumor growth and progression. This compound has been demonstrated to inhibit STAT3 phosphorylation, thereby inactivating this pro-survival pathway.[6][7]

  • COX-2 and c-myc: this compound also downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, and c-myc, a potent oncogene that drives cell proliferation.[6]

The following diagram illustrates the multifaceted mechanism of action of this compound in inducing cancer cell death.

Chalepin_Mechanism_of_Action cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound CancerCell Cancer Cell This compound->CancerCell Enters NFkB NF-κB Pathway CancerCell->NFkB Inhibits STAT3 STAT3 Pathway CancerCell->STAT3 Inhibits COX2_cMyc COX-2 & c-myc CancerCell->COX2_cMyc Inhibits Apoptosis Apoptosis (Intrinsic & Extrinsic) CancerCell->Apoptosis Induces CellCycleArrest S Phase Cell Cycle Arrest CancerCell->CellCycleArrest Induces CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight SeedCells->Incubate1 TreatCells Treat with varying concentrations of this compound Incubate1->TreatCells Incubate2 Incubate for 24/48/72 hours TreatCells->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for formazan formation AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure absorbance with plate reader AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

References

Safety Operating Guide

Navigating Chalepin: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive resource for the operational and safety protocols required for Chalepin. This document provides essential, step-by-step guidance on the proper disposal procedures, alongside critical safety information and experimental insights to support your work.

Essential Safety and Disposal Plan

Immediate Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves when handling this compound.

  • Ventilation: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedures:

Given this compound's cytotoxic properties, it must be disposed of as hazardous chemical waste. Do not dispose of this compound in standard trash or down the drain.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated as "cytotoxic waste."

  • Containerization:

    • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" and the chemical name "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

    • Sharps: Any sharps, such as needles or scalpel blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."

  • Waste Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the destruction of cytotoxic compounds.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₄PubChem[2]
Molecular Weight314.4 g/mol PubChem[2]
IC₅₀ against A549 cells8.69 ± 2.43 μg/mL (27.64 μM)Richardson et al., 2017[3]
IC₅₀ against MRC-5 cells23.4 µg/mLFakai et al., 2019

Experimental Protocols

Cytotoxicity Assay against A549 Cells:

The cytotoxicity of this compound against the human lung carcinoma cell line A549 can be determined using the sulforhodamine B (SRB) assay.

  • Cell Culture: Culture A549 cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and incubate for 48 or 72 hours.

  • Cell Fixation: After incubation, fix the cells with 10% trichloroacetic acid.

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Absorbance Measurement: Wash the plates, solubilize the bound dye with 10 mM Tris base solution, and measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Western Blot Analysis for Protein Expression:
  • Cell Lysis: Treat A549 cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies against the proteins of interest (e.g., NF-κB p65, phospho-STAT3, cleaved caspase-3, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Research has shown that this compound induces apoptosis in non-small cell lung cancer cells (A549) by suppressing the NF-κB and STAT3 signaling pathways.[3] The following diagram illustrates the inhibitory effect of this compound on these pathways.

This compound's inhibitory action on NF-κB and STAT3 signaling pathways, promoting apoptosis.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chalepin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Chalepin, a dihydrofuranocoumarin with demonstrated cytotoxic and apoptotic properties in cancer cell lines. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known cytotoxic effects necessitate handling it as a potentially hazardous compound. The following recommendations are based on its biological activity and safety guidelines for structurally related furocoumarins.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound in its pure form or in solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact with the potentially cytotoxic compound.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing this compound.
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection A dust mask or respirator is recommended when handling the powdered form.Minimizes the risk of inhaling fine particles.
Operational Plan: From Preparation to Disposal

1. Preparation of this compound Stock Solution:

  • Step 1: Weighing the Compound:

    • Perform all weighing operations of powdered this compound within a chemical fume hood to prevent inhalation of airborne particles.

    • Use an analytical balance to accurately weigh the desired amount of this compound.

  • Step 2: Dissolving the Compound:

    • This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2]

    • Add the appropriate volume of DMSO to the weighed this compound in a sterile, capped tube.

    • Vortex the solution until the this compound is completely dissolved.

  • Step 3: Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term stability.

2. Use in Cell Culture Experiments:

  • Step 1: Dilution to Working Concentration:

    • Thaw a single aliquot of the this compound stock solution.

    • Under sterile conditions in a biological safety cabinet, dilute the stock solution with cell culture medium to the desired final concentration for treating cells.

  • Step 2: Cell Treatment:

    • Add the diluted this compound solution to your cell cultures.

    • Incubate the cells for the desired experimental duration.

3. Decontamination and Disposal Plan:

  • Liquid Waste:

    • Collect all media and solutions containing this compound in a designated hazardous waste container.

    • Treat the liquid waste with a suitable chemical deactivating agent (e.g., a solution of sodium hypochlorite) before final disposal according to your institution's hazardous waste management guidelines.

  • Solid Waste:

    • Dispose of all contaminated consumables, including pipette tips, tubes, and cell culture plates, in a designated biohazardous waste container for autoclaving and subsequent disposal.

    • Contaminated gloves and lab coats should be disposed of as hazardous waste.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Cover the spill with an absorbent material.

    • Clean the area with a suitable decontaminating solution and dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

The cytotoxic potential of this compound has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of its potency.

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
A549Lung Carcinoma8.69 ± 2.4327.64[1][3]
A-549Lung Carcinoma18.5-[4]
HT29Colon Cancer--[2]
HCT116Colon Cancer--[2]
MCF7Breast Cancer--[2]
MDA-MB-231Breast Cancer--[2]
Huh7.5Hepatoma--[1]

Note: The cytotoxicity against normal cell lines was found to be significantly lower, indicating some level of selectivity for cancer cells.

Experimental Protocols

The primary experimental use of this compound reported in the literature involves its application in cell culture to study its cytotoxic and apoptotic effects.

Protocol: Preparation of this compound for Cell Culture Experiments

  • Objective: To prepare a stock solution of this compound and dilute it to a working concentration for treating cancer cell lines.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Cell culture medium (e.g., RPMI)[1]

    • Sterile serological pipettes and pipette tips

  • Procedure:

    • In a chemical fume hood, weigh out the desired amount of this compound powder using an analytical balance.

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 40 mg/mL).[2]

    • Cap the tube tightly and vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

    • For cell treatment, thaw an aliquot and dilute it with the appropriate cell culture medium to the final desired experimental concentration in a biological safety cabinet.

Visualizing the Process and Pathway

To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.

Chalepin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh this compound Powder (in fume hood) dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration (in biosafety cabinet) thaw->dilute treat Treat Cell Cultures dilute->treat liquid_waste Collect Liquid Waste treat->liquid_waste solid_waste Collect Solid Waste treat->solid_waste decontaminate Decontaminate & Dispose (as hazardous waste) liquid_waste->decontaminate solid_waste->decontaminate

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

Chalepin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibition Inhibition of Survival Signals This compound This compound DR4_5 Death Receptors 4/5 This compound->DR4_5 Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Phosphorylation This compound->STAT3 Inhibits Caspase8 Caspase-8 Activation DR4_5->Caspase8 BID BID Cleavage to tBID Caspase8->BID Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria BID->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the signaling pathways involved in this compound-induced apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chalepin
Reactant of Route 2
Chalepin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.